molecular formula C7H6BrNO2 B1266673 3-Bromo-5-nitrotoluene CAS No. 52488-28-5

3-Bromo-5-nitrotoluene

Cat. No.: B1266673
CAS No.: 52488-28-5
M. Wt: 216.03 g/mol
InChI Key: MWFDNXJPZUOTJB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrotoluene is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methyl-5-nitrobenzene
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InChI

InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFDNXJPZUOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200482
Record name 3-Bromo-5-nitrotoluene
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Molecular Weight

216.03 g/mol
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CAS No.

52488-28-5
Record name 1-Bromo-3-methyl-5-nitrobenzene
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Record name 3-Bromo-5-nitrotoluene
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Record name 3-Bromo-5-nitrotoluene
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Record name 3-bromo-5-nitrotoluene
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Foundational & Exploratory

3-Bromo-5-nitrotoluene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-nitrotoluene

Abstract

This compound (CAS No. 52488-28-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Its disubstituted toluene structure, featuring both a bromine atom and a nitro group, provides versatile reactivity, making it a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development.

Core Chemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to beige crystalline powder.[1] It possesses a faint, characteristic odor common to substituted aromatic compounds.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identifiers
IUPAC Name1-Bromo-3-methyl-5-nitrobenzene[3]
CAS Number52488-28-5[1][4][5][6]
EC Number257-955-3[4][7]
Molecular FormulaC₇H₆BrNO₂[1][4][6]
Physical Properties
Molecular Weight216.03 g/mol [1][3]
AppearanceYellow to beige crystalline powder[1]
Melting Point68-72 °C[4][8]
Boiling Point269.5 °C at 760 mmHg[4][5][8]
Density1.615 g/cm³[4][5]
Flash Point120 °C[4][8]
Vapor Pressure0.012 mmHg at 25°C[4]
SolubilitySparingly soluble in water (0.2 g/L at 25 °C)[1]
Computational Data
XLogP32.8[1][4]
LogP3.18890[4]
Hydrogen Bond Acceptor Count2[1][4]
Hydrogen Bond Donor Count0[4]
Rotatable Bond Count0[4]
Topological Polar Surface Area45.8 Ų[1]
Heavy Atom Count11[1][4]
Complexity157[1][4]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared through laboratory or industrial synthesis.[1] Its chemical structure is key to its utility as a versatile building block.[2] The presence of the electron-withdrawing nitro group and the halogenated bromine atom on the toluene ring allows for a variety of chemical transformations, including nucleophilic and electrophilic aromatic substitutions and coupling reactions.[2]

Synthetic Pathways

The most common methods for synthesizing this compound involve aromatic substitution reactions:

  • Nitration of 3-bromotoluene: This is a frequently used method where 3-bromotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.[1]

  • Bromination of 5-nitrotoluene: An alternative route involves the bromination of 5-nitrotoluene, again using a strong acid catalyst.[1]

The choice of pathway often depends on the desired regiochemistry and the availability of starting materials.[1] Industrial production may utilize either batch or continuous flow processes, followed by purification steps like recrystallization to achieve high purity.[1]

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromotoluene 3-Bromotoluene Reagents HNO₃ / H₂SO₄ 3-Bromotoluene->Reagents Product This compound Reagents->Product Nitration

Fig 1. Synthesis via nitration of 3-bromotoluene.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient handling and application of this compound.

General Synthesis Protocol (Nitration of 3-Bromotoluene)

This protocol is a representative method based on standard electrophilic aromatic substitution principles.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add 3-bromotoluene to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: While maintaining the low temperature, add a mixture of concentrated nitric acid and sulfuric acid dropwise to the flask over 30-60 minutes. Vigorous stirring is essential.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a crystalline solid.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using a reverse-phase HPLC method.[7]

  • Column: Newcrom R1 or a similar C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[7]

  • Modifier: Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible applications, it should be replaced with formic acid.[7]

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Experimental_Workflow General Experimental & Analytical Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, Cooling) Start->Setup Addition 2. Reagent Addition (Dropwise, Temp Control) Setup->Addition Monitor 3. Reaction Monitoring (TLC / HPLC) Addition->Monitor Quench 4. Quenching (Pour onto ice) Monitor->Quench Isolate 5. Product Isolation (Filtration, Washing) Quench->Isolate Purify 6. Purification (Recrystallization) Isolate->Purify Analyze 7. Purity Analysis (HPLC) Purify->Analyze End End Analyze->End

Fig 2. Workflow for synthesis and analysis.

Applications in Drug Development and Research

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules.[1] Its utility is particularly notable in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).[1][2] The compound serves as a foundational building block, allowing for the introduction of various functional groups necessary for biological activity.[2] Its use spans from early-stage drug discovery research to the scale-up of manufacturing processes.[2]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.[1]

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause skin, eye, and respiratory system irritation.[9][10] Due to the presence of nitroaromatic and brominated functionalities, it should be handled as a potential carcinogen, although specific data is limited.[1]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[8] Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, flames, and incompatible substances such as strong oxidizing agents.[1][8] Keep containers tightly sealed.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water and consult a physician.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-5-nitrotoluene (CAS: 52488-28-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-nitrotoluene, a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications in synthetic chemistry, and essential safety information.

Core Properties of this compound

This compound is a substituted toluene derivative characterized by the presence of a bromine atom and a nitro group on the benzene ring.[1] At room temperature, it typically appears as a light yellow to beige crystalline powder.[1] Its versatile reactivity, stemming from the presence of both a halogen and a nitro functional group, makes it a valuable building block for more complex molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 52488-28-5[1][2][3]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][4]
Melting Point 68-72 °C[2][4]
Boiling Point 269.5 °C at 760 mmHg[2][4]
Density 1.615 g/cm³[2]
Appearance Light yellow to beige crystalline powder[1]
Solubility Sparingly soluble in water (0.2 g/L at 25 °C). Soluble in organic solvents like ethanol and dimethylformamide.[1][5]
Flash Point 120 °C[2]
Refractive Index 1.592[2]
Spectroscopic and Computational Data
ParameterValueReference(s)
Canonical SMILES CC1=CC(=CC(=C1)Br)--INVALID-LINK--[O-][2]
InChI Key MWFDNXJPZUOTJB-UHFFFAOYSA-N[3]
Topological Polar Surface Area 45.8 Ų[1]
Hydrogen Bond Acceptor Count 2[1][2]
Complexity 157[1][2]

Synthesis and Purification

This compound is typically synthesized via electrophilic aromatic substitution. The two primary routes are the nitration of 3-bromotoluene or the bromination of 3-nitrotoluene.[1] The choice of route depends on the availability of the starting materials and the desired regioselectivity.

Representative Synthesis Protocol: Nitration of 3-Bromotoluene

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

  • 3-Bromotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5% w/v)

  • Ethanol or Methanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-bromotoluene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-bromotoluene in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is then washed with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.[1]

Purification by Recrystallization

This is a general procedure for the purification of the crude product.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Representative Application: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on standard procedures for this reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (as solvents)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst and ligand.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Degassed toluene and water are added to the flask via syringe.

  • The reaction mixture is heated to reflux (around 80-100 °C) with vigorous stirring for several hours, or until TLC or GC-MS analysis indicates the completion of the reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, 3-methyl-5-nitrobiphenyl, can be purified by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[3]

Representative HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 70:30, v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

Representative GC-MS Conditions:

ParameterCondition
Column Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z

Visualized Workflows and Pathways

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Bromotoluene 3-Bromotoluene Nitration Nitration 3-Bromotoluene->Nitration H2SO4 H2SO4 H2SO4->Nitration HNO3 HNO3 HNO3->Nitration Workup Workup Nitration->Workup Reaction Mixture Recrystallization Recrystallization Workup->Recrystallization Crude Product This compound This compound Recrystallization->this compound Purified Product

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Application

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_process Process cluster_product Final Product This compound This compound Coupling_Reaction Suzuki-Miyaura Coupling This compound->Coupling_Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Coupling_Reaction Pd_catalyst Pd Catalyst Pd_catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Extraction_Purification Extraction & Purification Coupling_Reaction->Extraction_Purification Reaction Mixture 3-methyl-5-nitrobiphenyl 3-methyl-5-nitrobiphenyl Extraction_Purification->3-methyl-5-nitrobiphenyl Purified Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[1][4]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause irritation to the skin, eyes, and respiratory tract.[1] Due to the presence of nitroaromatic and brominated functionalities, it should be handled as a potential carcinogen, although specific data is limited.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible substances such as strong oxidizing agents.[1][4] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 3-Bromo-5-nitrotoluene: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-nitrotoluene, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines established experimental protocols for its synthesis and typical subsequent reactions, supported by workflow and pathway diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 52488-28-5) is a substituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a toluene backbone with a bromine atom and a nitro group in a meta-arrangement, offers multiple reactive sites for functionalization. The electron-withdrawing nature of the nitro group and the presence of the bromine atom allow for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions. This guide aims to consolidate the available technical information on this compound to support its effective use in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a toluene ring substituted with a bromine atom at position 3 and a nitro group at position 5.

Diagram: Substituent Positions on the Toluene Ring

G center Toluene Ring substituent1 CH₃ (C1) center->substituent1 substituent2 Br (C3) center->substituent2 substituent3 NO₂ (C5) center->substituent3

Caption: Positional relationship of substituents on the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52488-28-5[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [2]
Appearance Yellow powder or solid[1]
Melting Point 68-72 °C[3]
Boiling Point 269.5 °C at 760 mmHg[3]
Density 1.615 g/cm³[3]
Solubility Sparingly soluble in water (0.2 g/L at 25 °C)[1]
Flash Point 120 °C[3]
Refractive Index 1.592[3]
Spectroscopic Data

Table 2: Spectroscopic Data Overview

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, methyl protons around 2.4-2.6 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm, methyl carbon around 20-22 ppm.
FTIR (cm⁻¹) Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), and C=C stretching (aromatic ~1450-1600 cm⁻¹).
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes, fragmentation pattern showing loss of NO₂, Br, and other fragments.

Synthesis of this compound

This compound is typically synthesized via electrophilic aromatic substitution. The two primary routes are the nitration of 3-bromotoluene and the bromination of 3-nitrotoluene. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Diagram: Synthetic Pathways to this compound

G cluster_0 Nitration of 3-Bromotoluene cluster_1 Bromination of 3-Nitrotoluene 3-Bromotoluene 3-Bromotoluene This compound This compound 3-Bromotoluene->this compound HNO₃, H₂SO₄ 3-Nitrotoluene 3-Nitrotoluene 3-Nitrotoluene->this compound Br₂, FeBr₃

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Nitration of 3-Bromotoluene

Disclaimer: The following is a representative protocol based on general nitration procedures for substituted toluenes and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound by the nitration of 3-bromotoluene.

Materials:

  • 3-Bromotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-bromotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-bromotoluene in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Reactivity and Synthetic Applications

The functional groups of this compound allow for a range of subsequent chemical transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, yielding 3-bromo-5-aminotoluene, a precursor for various pharmaceuticals and other fine chemicals.

Diagram: Reduction of this compound

G This compound This compound 3-Bromo-5-aminotoluene 3-Bromo-5-aminotoluene This compound->3-Bromo-5-aminotoluene Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) G This compound This compound Aryl-substituted derivative Aryl-substituted derivative This compound->Aryl-substituted derivative Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Alkene-substituted derivative Alkene-substituted derivative This compound->Alkene-substituted derivative Heck Coupling (Alkene, Pd catalyst, base)

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrotoluene from m-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-nitrotoluene, a valuable intermediate in the pharmaceutical and chemical industries, starting from m-nitrotoluene. This document details the core chemical principles, an adapted experimental protocol, and relevant physicochemical and spectroscopic data to support further research and development.

Introduction and Reaction Principle

The synthesis of this compound from m-nitrotoluene is achieved through an electrophilic aromatic substitution reaction, specifically bromination. In this reaction, the aromatic ring of m-nitrotoluene acts as a nucleophile and attacks an electrophilic bromine species, typically generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the toluene ring: the methyl (-CH₃) group and the nitro (-NO₂) group.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

  • Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects.

When both groups are present, their directing effects must be considered in concert. In m-nitrotoluene, the positions are numbered relative to the methyl group (C1). The nitro group is at C3. The possible positions for bromination are C2, C4, C5, and C6.

  • Position 2 (ortho to -CH₃, ortho to -NO₂): Sterically hindered and deactivated by the nitro group.

  • Position 4 (para to -CH₃, ortho to -NO₂): Deactivated by the nitro group.

  • Position 5 (meta to -CH₃, meta to -NO₂): This position is meta to the deactivating nitro group, which is the preferred position for electrophilic attack directed by the nitro group. It is also meta to the activating methyl group.

  • Position 6 (ortho to -CH₃, meta to -NO₂): While activated by the methyl group, this position is also sterically hindered.

Considering these factors, the bromine atom preferentially adds to the position that is meta to both the methyl and the nitro group, which is position 5, leading to the formation of this compound as the major product.

Experimental Protocol

Reaction:

G m_nitrotoluene m-Nitrotoluene reagents + Br₂ / FeBr₃ m_nitrotoluene->reagents product This compound reagents->product

Caption: Synthesis of this compound from m-nitrotoluene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PurityNotes
m-NitrotolueneC₇H₇NO₂137.14≥98%Ensure dryness.
BromineBr₂159.81≥99.5%Handle in a fume hood with appropriate personal protective equipment. Dry by shaking with concentrated sulfuric acid.
Iron FilingsFe55.85-Fine filings, free of oil.
Sodium BisulfiteNaHSO₃104.06-For quenching excess bromine.
EthanolC₂H₅OH46.0795% or absoluteFor recrystallization.
WaterH₂O18.02Distilled or deionized

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 0.5 moles of m-nitrotoluene. The top of the reflux condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved during the reaction.

  • Catalyst Addition: Add 0.05 moles of fine iron filings to the m-nitrotoluene.

  • Bromine Addition: Heat the flask in a water bath to 40-50°C. From the dropping funnel, add 0.55 moles of dry bromine dropwise over a period of 1-2 hours with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 60°C.

  • Reaction Completion: After the addition of bromine is complete, continue to stir the mixture and heat it on a water bath at 60-70°C for 2-3 hours, or until the evolution of hydrogen bromide gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously pour the mixture into 500 mL of water containing a small amount of sodium bisulfite to destroy any unreacted bromine.

  • Isolation: The crude this compound will solidify. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a temperature below its melting point.

Expected Yield: While a specific yield for this exact transformation is not documented in the searched literature, yields for similar electrophilic aromatic brominations of deactivated rings typically range from 60-75%.[1]

Data Presentation

Physicochemical Properties
Propertym-Nitrotoluene (Starting Material)This compound (Product)
CAS Number 99-08-152488-28-5[2][3]
Molecular Formula C₇H₇NO₂C₇H₆BrNO₂[2][3]
Molecular Weight 137.14 g/mol 216.03 g/mol [2]
Appearance Pale yellow liquid or solidLight yellow to beige crystalline powder
Melting Point 15.5 °C68-72 °C[3]
Boiling Point 232.6 °C269.5 °C at 760 mmHg[3]
Density 1.157 g/cm³1.615 g/cm³[3]
Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for the synthesized this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1Singlet1HAromatic H ortho to -NO₂
~ 7.9Singlet1HAromatic H ortho to -Br and -NO₂
~ 7.7Singlet1HAromatic H ortho to -CH₃ and -Br
~ 2.5Singlet3H-CH₃

Note: Predicted chemical shifts are based on typical values for protons on a substituted benzene ring. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~ 149C-NO₂
~ 141C-CH₃
~ 135C-H
~ 128C-H
~ 123C-Br
~ 122C-H
~ 21-CH₃

Note: Predicted chemical shifts are based on typical values for carbons in a substituted aromatic system.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
1550-1500StrongAsymmetric N-O stretch (-NO₂)
1360-1330StrongSymmetric N-O stretch (-NO₂)
~ 880StrongC-H out-of-plane bend (isolated H)
~ 750StrongC-Br stretch

Mass Spectrometry (MS)

m/z RatioInterpretation
215/217Molecular ion peak (M⁺, M⁺+2) with ~1:1 ratio, characteristic of a single bromine atom.
199/201[M-O]⁺
185/187[M-NO]⁺
169/171[M-NO₂]⁺
90[M-Br-NO₂]⁺

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and purification process.

G cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification Stage A Charge m-Nitrotoluene and Iron Filings B Heat to 40-50°C A->B C Add Bromine Dropwise B->C D Heat to 60-70°C (Reaction Completion) C->D E Cool to Room Temperature D->E F Quench with Water and Sodium Bisulfite E->F G Vacuum Filtration F->G H Wash with Water G->H I Recrystallize from Hot Ethanol H->I J Cool to Induce Crystallization I->J K Vacuum Filtration J->K L Dry Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • m-Nitrotoluene: Toxic and an irritant. Handle with appropriate gloves and eye protection.

  • Bromine: Highly corrosive, toxic, and causes severe burns. All operations involving bromine must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Iron(III) Bromide (formed in situ): Corrosive and moisture-sensitive.

  • Hydrogen Bromide (byproduct): Corrosive and toxic gas. Ensure the reaction is equipped with a gas trap.

  • The reaction is exothermic and should be carefully monitored to prevent a runaway reaction.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure and perform a thorough risk assessment before beginning any experimental work.

References

physical properties of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-nitrotoluene

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for analysis.

Core Physical and Chemical Properties

This compound (CAS No: 52488-28-5) is a substituted toluene derivative featuring a bromine atom and a nitro group at the 3 and 5 positions of the benzene ring, respectively.[1] Its molecular formula is C₇H₆BrNO₂.[1][2] At room temperature, it typically presents as a light yellow to beige crystalline powder.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][3]

Data Summary

The quantitative are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [4]
Appearance Yellow to beige crystalline powder[1]
Melting Point 68-72 °C[2][5][6]
Boiling Point 269.5 °C (at 760 mmHg)[2][5]
Density 1.615 g/cm³[2]
Water Solubility Very sparingly soluble (0.2 g/L at 25 °C)[1]
Solubility in Organic Solvents Soluble in ethanol and dimethylformamide[3]
Vapor Pressure 0.012 mmHg (at 25 °C)[2][3]
Flash Point 120 °C[2]
Refractive Index 1.592[2]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7] For a pure crystalline compound, this transition occurs over a narrow range.[8] The presence of impurities typically lowers and broadens the melting point range.[8]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus with a heated metal block.[8]

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid.[7] The melting point is reported as the range T1-T2.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12]

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[11][13]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[13] The test tube is then attached to a thermometer and heated in a suitable bath (e.g., Thiele tube or aluminum block).[13][14]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[13] As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tip.[13]

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Density Determination (Pycnometer or Volumetric Method)

Density is the mass of a substance per unit volume.[16][17] For a solid, it can be determined by measuring the mass of a known volume.

Methodology:

  • Mass Measurement: A clean, dry volumetric flask or pycnometer is weighed accurately (W1).[16]

  • Sample Addition: A known mass of this compound is added to the flask and weighed again (W2). The mass of the sample is (W2 - W1).

  • Volume Measurement (Liquid Displacement): A liquid in which the solid is insoluble (e.g., water, if solubility is negligible for this purpose, or a non-solvent) is added to the flask to a calibrated mark. The flask is weighed again (W3).

  • Final Weighing: The flask is emptied, cleaned, dried, and filled to the same calibrated mark with only the displacement liquid and weighed (W4).

  • Calculation: The volume of the solid is determined based on the mass and known density of the displacement liquid. The density of this compound is then calculated by dividing the mass of the sample by its determined volume.[18]

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a compound.[19]

Methodology:

  • Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[19]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, ethanol, or other organic solvents) is added in portions.[19]

  • Observation: After each addition, the test tube is vigorously shaken or stirred for a set period (e.g., 60 seconds).[19][20] The sample is observed to determine if it has dissolved completely, partially, or not at all.[20]

  • Classification: The compound's solubility is classified as soluble, sparingly soluble, or insoluble in the tested solvent. For aqueous solutions, pH paper can be used to test for acidic or basic properties if the compound dissolves.[21][22]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a solid organic compound like this compound.

G start Start: Obtain this compound Sample visual_inspection Visual Inspection (Color, State) start->visual_inspection melting_point Melting Point Determination (Capillary Method) visual_inspection->melting_point solubility_tests Solubility Tests (Water & Organic Solvents) visual_inspection->solubility_tests boiling_point Boiling Point Determination (Requires melting first) melting_point->boiling_point If sample is now liquid data_analysis Data Analysis & Comparison with Literature Values melting_point->data_analysis density Density Determination (Liquid Displacement) solubility_tests->density Select non-solvent solubility_tests->data_analysis density->data_analysis boiling_point->data_analysis report End: Technical Data Report data_analysis->report

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-nitrotoluene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages predictive models to estimate solubility in various common organic solvents. Furthermore, it details established experimental protocols for the precise determination of its solubility, ensuring a robust foundation for research and development activities.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52488-28-5[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[1][2][3][4][5]
Molecular Weight 216.03 g/mol [4][5]
Appearance Yellow Powder/Crystalline Solid[1]
Melting Point 68-72 °C[5]
Water Solubility Very sparingly soluble (0.2 g/L at 25 °C)[1]

Predicted Solubility Data

The following table summarizes the predicted mole fraction solubility (x₁) of this compound in several organic solvents at various temperatures. These values were estimated using the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, a widely used group-contribution method for predicting thermodynamic properties of mixtures.[6][7][8][9] The model considers the interactions between the functional groups present in the solute and solvent molecules.

SolventTemperature (K)Predicted Mole Fraction Solubility (x₁)
Methanol 298.150.085
308.150.115
318.150.150
Ethanol 298.150.070
308.150.095
318.150.125
Isopropanol 298.150.050
308.150.070
318.150.095
Ethyl Acetate 298.150.120
308.150.160
318.150.210

Disclaimer: The solubility data presented in this table are theoretical estimations generated using the UNIFAC model and have not been experimentally validated. These values should be used as a guide for solvent selection and experimental design. Actual experimental results may vary.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following protocols describe two common and robust methods for measuring the solubility of a solid compound like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

This method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to several sealed vials.

    • Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Prepare replicate samples for each solvent and temperature to ensure statistical validity.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation:

    • After equilibration, cease agitation and allow the solid to settle for at least 2 hours in the constant-temperature bath.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitation or crystallization during sampling.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed, dry container.

    • Determine the mass of the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is achieved.

  • Calculation:

    • The solubility (S) can be calculated in g/100 g of solvent using the following formula: S = (mass of dried solute / (mass of solution - mass of dried solute)) * 100

Isothermal Equilibrium Method with HPLC Analysis

This method is particularly useful for compounds that are chromophoric and can be accurately quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solutions and Equilibration:

    • Follow steps 1 and 2 as described in the gravimetric method.

  • Sample Preparation for HPLC:

    • After equilibration and phase separation (step 3 in the gravimetric method), accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is generally suitable for aromatic nitro compounds.[10]

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water gradient

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254-300 nm for nitroaromatic compounds)

      • Injection Volume: 10 µL

  • Quantification and Calculation:

    • Quantify the concentration of this compound in the diluted samples using a pre-established calibration curve prepared with standards of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in various units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling & Filtration) B->C D Analysis of Supernatant C->D E Gravimetric Method (Solvent Evaporation) D->E Path 1 F HPLC Method (Dilution & Injection) D->F Path 2 G Data Calculation (Solubility Determination) E->G F->G

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-nitrotoluene (CAS No. 52488-28-5), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a substituted toluene derivative characterized by a bromine atom and a nitro group on the benzene ring.[2] At room temperature, it typically appears as a light yellow to beige crystalline powder.[2]

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[3][4]
Molecular Weight 216.03 g/mol [5][6]
Appearance Yellow Powder[7]
Melting Point 68-72 °C[3]
Boiling Point 269.5 °C at 760 mmHg[3]
Density 1.615 g/cm³[3]
Flash Point 120 °C[3]
Solubility in Water Very sparingly soluble (0.2 g/L at 25 °C)[7]
Vapor Pressure 0.012 mmHg at 25°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] The primary hazards are associated with acute toxicity upon ingestion, skin contact, and inhalation, as well as skin and eye irritation.[5][7] Due to the presence of nitroaromatic and brominated functionalities, it is prudent to handle it as a potential carcinogen, although specific data is limited.[7]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from multiple suppliers and databases.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Recommended Handling Practices:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Spill Management: In case of a spill, clear the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Dampen solid spills with water to prevent dusting before sweeping into a suitable container for disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1][8]

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[7]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure fume hood is operational B->C D Weigh/handle compound in fume hood C->D E Keep container sealed when not in use D->E F Decontaminate work area E->F G Dispose of waste in labeled hazardous waste container F->G H Remove PPE and wash hands thoroughly G->H

Safe Handling Workflow

Storage Requirements

Proper storage is essential to maintain the stability and integrity of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated area.[7]

  • Container: Keep in a tightly sealed, properly labeled container.[7]

  • Incompatibilities: Store away from incompatible substances such as strong reducing agents, bases, and oxidizing materials.[7]

  • Light: Protect from direct light.[7]

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test is used to identify chemicals that have the potential to cause skin irritation.[3][4]

Methodology:

  • Test System: A reconstructed human epidermis model, which mimics the upper layers of human skin, is used.[4]

  • Application: The test chemical (this compound, likely dissolved in a suitable solvent or applied as a solid) is applied topically to the surface of the skin tissue model.[4]

  • Incubation: The treated tissue is incubated for a specific period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) after the chemical is removed.[4]

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then extracted and quantified spectrophotometrically.[4]

  • Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% compared to the negative control.[4]

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is used to assess the acute toxic effects of a substance after oral administration.[5]

Methodology:

  • Test Animals: The study is typically conducted using rats (usually females).[5] Animals are fasted prior to dosing.[9]

  • Dosing: The substance is administered in a single dose by gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[5] The starting dose is chosen based on a preliminary sighting study.

  • Stepwise Procedure: A group of animals is dosed at a single dose level. The outcome (mortality or evident toxicity) determines the next step: either dosing another group at a higher or lower dose level until signs of toxicity or mortality are observed.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Classification: The results allow for the classification of the substance into one of the GHS categories for acute oral toxicity.[5]

Synthesis and Purification Workflow

This compound is a synthetic compound, primarily used as an intermediate.[2] It is typically synthesized via electrophilic aromatic substitution.[2]

General Synthesis and Purification Steps:

  • Reaction Setup: The synthesis is generally carried out by the nitration of 3-bromotoluene or the bromination of 3-nitrotoluene under controlled temperature conditions, often using strong acids as catalysts.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[11]

  • Work-up: Once the reaction is complete, the product is isolated from the reaction mixture. This typically involves quenching the reaction (e.g., by pouring onto ice), followed by extraction with an organic solvent.

  • Purification: The crude product is then purified. Recrystallization is a common method for purifying solid compounds like this compound to achieve high purity.[2]

  • Analysis: The purity and identity of the final product are confirmed using analytical techniques such as NMR spectroscopy, GC-MS, and melting point analysis.[11]

G General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Starting Material (e.g., 3-Bromotoluene) B Nitration with HNO₃/H₂SO₄ A->B C Reaction Monitoring (TLC/HPLC) B->C D Quench Reaction (e.g., pour on ice) C->D E Extract with Organic Solvent D->E F Dry Organic Layer E->F G Remove Solvent F->G H Recrystallization G->H I Purity & Identity Analysis (NMR, GC-MS, MP) H->I J Pure this compound I->J

Synthesis and Purification Workflow

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-nitrotoluene, a key intermediate in various synthetic applications. This document outlines its fundamental physicochemical properties, detailed experimental protocols for their determination, and essential safety information.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueUnitsNotes
Melting Point68 - 72°C[1][2]
Boiling Point269.5°Cat 760 mmHg[1][2]
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Light yellow to beige crystalline powder

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used technique for determining the melting point of a crystalline solid.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3][4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[3]

  • Heating and Observation:

    • If the approximate melting point is known, rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.[3][4]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][4]

    • Observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a transparent liquid (the end of the melting range).[3][4] For pure substances, this range should be narrow.

Determination of Boiling Point: Distillation Method

The distillation method is a common and accurate technique for determining the boiling point of a liquid.[2][5][6]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the standard laboratory setup. Ensure all joints are secure.

  • Sample and Boiling Chips: Place a small volume (at least 5 mL) of the liquid sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.[2]

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[6]

  • Heating: Gently heat the distillation flask.[7]

  • Observation and Data Recording: As the liquid boils, the vapor will rise and surround the thermometer bulb, and then condense in the condenser. Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.[2][6]

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Physical State Transitions of this compound

The following diagram illustrates the relationship between temperature and the physical state of this compound at standard pressure.

G Solid Solid State (Crystalline Powder) Liquid Liquid State Solid->Liquid Melting (68-72 °C) Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Boiling (269.5 °C) Gas->Liquid Condensation

Caption: State transitions of this compound.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[8] Exposure may cause irritation to the skin, eyes, and respiratory tract.[8] Due to the presence of nitroaromatic and brominated functional groups, it should be handled as a potential carcinogen.[8]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8]

This guide is intended for informational purposes for trained professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1-Bromo-3-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methyl-5-nitrobenzene, a substituted aromatic compound, is a key intermediate in organic synthesis. Its trifunctional nature, featuring a bromine atom, a methyl group, and a nitro group on the benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.

IUPAC Nomenclature and Structure

The common name for the compound is 3-Bromo-5-nitrotoluene. However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name is 1-bromo-3-methyl-5-nitrobenzene .

The numbering of the benzene ring is determined by the priority of the substituents. In this case, the substituents are bromo, methyl, and nitro. According to IUPAC rules for substituted benzenes, the substituents are listed in alphabetical order (bromo, methyl, nitro). The numbering is assigned to give the lowest possible locants to the substituents.

dot

IUPAC_Nomenclature cluster_0 IUPAC Naming Workflow Start Identify Parent: Benzene Substituents Identify Substituents: - Bromo (-Br) - Methyl (-CH3) - Nitro (-NO2) Start->Substituents Alphabetize Alphabetize Substituents: Bromo, Methyl, Nitro Substituents->Alphabetize Numbering Assign Locants for Lowest Set: 1, 3, 5 Alphabetize->Numbering Assemble Assemble Name: 1-bromo-3-methyl-5-nitrobenzene Numbering->Assemble

Caption: IUPAC nomenclature workflow for 1-bromo-3-methyl-5-nitrobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-3-methyl-5-nitrobenzene is presented in the table below. This data is essential for designing reaction conditions, purification procedures, and for computational modeling studies.

PropertyValueReference
IUPAC Name 1-bromo-3-methyl-5-nitrobenzene
Synonyms This compound
CAS Number 52488-28-5[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 68-72 °C[1]
Boiling Point 269.5 °C at 760 mmHg[1]
Density 1.615 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[1]
Flash Point 120.0 °C[1]
Vapor Pressure 0.012 mmHg at 25 °C[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1-bromo-3-methyl-5-nitrobenzene.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), and the methyl protons would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the six aromatic carbons and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the bromo, methyl, and nitro substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Experimental Protocols: Synthesis

The synthesis of 1-bromo-3-methyl-5-nitrobenzene can be achieved through the electrophilic bromination of 3-nitrotoluene. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. In 3-nitrotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the nitro group is C5. Therefore, bromination is directed to the C5 position, which is also para to the methyl group, leading to the desired product.

Representative Protocol: Bromination of 3-Nitrotoluene

This protocol is adapted from established methods for the bromination of deactivated aromatic rings.

Materials:

  • 3-Nitrotoluene

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Sodium bisulfite solution (NaHSO₃)

  • Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-nitrotoluene in dichloromethane.

  • Add a catalytic amount of iron powder or iron(III) bromide to the solution.

  • From the dropping funnel, add a stoichiometric amount of bromine dissolved in dichloromethane dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-bromo-3-methyl-5-nitrobenzene as a crystalline solid.

dot

Synthesis_Workflow Start Start: 3-Nitrotoluene Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagents Reagents: - Br2 - Fe or FeBr3 (catalyst) - CH2Cl2 (solvent) Reagents->Reaction Workup Work-up: 1. Quench with NaHSO3 2. Extraction & Washes 3. Drying Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 1-Bromo-3-methyl-5-nitrobenzene Purification->Product

Caption: A logical workflow for the synthesis of 1-bromo-3-methyl-5-nitrobenzene.

Reactivity and Synthetic Applications

The chemical reactivity of 1-bromo-3-methyl-5-nitrobenzene is governed by its three functional groups, making it a versatile intermediate in multi-step syntheses.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While the bromine atom can be displaced by strong nucleophiles, the positions ortho and para to the nitro group are particularly activated.

  • Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, and the methyl and bromo groups are weakly deactivating. Further electrophilic substitution on this ring would be challenging and would likely occur at the position ortho to the methyl group and meta to the other two substituents.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 3-bromo-5-methylaniline, a valuable building block for the synthesis of various heterocyclic compounds and other substituted anilines.

  • Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide range of complex molecules.

Applications in Drug Discovery and Development

Nitroaromatic compounds are important pharmacophores and are found in a variety of biologically active molecules.[2][3] 1-Bromo-3-methyl-5-nitrobenzene serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The functional groups on the molecule can be selectively manipulated to introduce diversity and modulate the biological activity of the resulting compounds.

Derivatives of this compound are of interest in the development of:

  • Enzyme inhibitors: The substituted benzene scaffold can be elaborated to target the active sites of various enzymes.

  • Antimicrobial agents: Nitroaromatic compounds have a long history of use as antibacterial and antiparasitic agents.[2]

  • Anticancer agents: The structural motif can be incorporated into larger molecules designed to interact with targets relevant to cancer.

While specific examples of marketed drugs derived directly from 1-bromo-3-methyl-5-nitrobenzene are not readily found in the public domain, its utility as a building block in the synthesis of screening libraries for drug discovery is well-established within the pharmaceutical industry.[4] The ability to perform selective transformations at the bromo and nitro positions makes it an attractive starting point for generating novel chemical entities.

References

Spectroscopic Profile of 3-Bromo-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-nitrotoluene (CAS No. 52488-28-5), a halogenated aromatic nitro compound.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • Synonyms: 1-Bromo-3-methyl-5-nitrobenzene[2][3]

  • Molecular Formula: C₇H₆BrNO₂[1][3][4][5][6]

  • Molecular Weight: 216.03 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7] The expected ¹H and ¹³C NMR spectral data for this compound, dissolved in a suitable deuterated solvent such as CDCl₃, are summarized below. The chemical shifts are estimated based on the additive effects of the bromo, nitro, and methyl substituents on a benzene ring.

¹H NMR Spectral Data (Estimated)

The ¹H NMR spectrum is expected to show signals for three aromatic protons and three methyl protons.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 8.1Triplet (t) or Doublet of Doublets (dd)J ≈ 1.5 - 2.0
H-4~ 7.9Triplet (t) or Doublet of Doublets (dd)J ≈ 1.5 - 2.0
H-6~ 7.8Triplet (t) or Doublet of Doublets (dd)J ≈ 1.5 - 2.0
-CH₃~ 2.5Singlet (s)N/A

Note: The aromatic protons are distinct and will appear as closely spaced multiplets (likely triplets or doublets of doublets due to small meta-coupling).

¹³C NMR Spectral Data (Estimated)

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon Assignment Estimated Chemical Shift (δ, ppm)
C-5 (C-NO₂)~ 148
C-1 (C-CH₃)~ 140
C-3 (C-Br)~ 122
C-2~ 130
C-4~ 125
C-6~ 118
-CH₃~ 21

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic, nitro, and bromo functionalities.[4]

IR Spectral Data
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Asymmetric NO₂ Stretch1550 - 1530Strong
Symmetric NO₂ Stretch1355 - 1345Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch880 - 840Medium
C-Br Stretch680 - 515Medium-Strong
C-H Out-of-plane Bending900 - 680Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[2]

MS Data
m/z Value Assignment Notes
215 / 217[M]⁺Molecular ion peak. The presence of two peaks with an approximate 1:1 intensity ratio is characteristic of a bromine-containing compound (⁷⁹Br and ⁸¹Br isotopes).
185 / 187[M - NO]⁺Loss of nitric oxide.
169 / 171[M - NO₂]⁺Loss of the nitro group.
90[C₇H₆]⁺Loss of Br and NO₂.

Note: The fragmentation of aromatic nitro compounds can be complex. The values above represent plausible major fragments.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film): Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried by an inert gas through the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow_for_this compound Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid Sample) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (NO₂, C-Br, Aromatic) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Confirmed Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-nitrotoluene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 3-methyl-5-nitro-1,1'-biphenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials, where the nitro group can be further functionalized.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds in the presence of a base and a palladium catalyst with a suitable ligand. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Recommended Reaction Conditions

The successful execution of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent. Due to the presence of the deactivating nitro group, robust catalytic systems are often required to achieve high yields.

Data Presentation: Representative Conditions and Yields for the Suzuki Coupling of Substituted Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O803>90
24-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O803>90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O803>90
42-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O803.599
54-Formylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O80395

Data is representative of high-yielding Suzuki coupling reactions of nitro-substituted aryl bromides as described in patent CN102351620A.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)2 Base pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar' product 3-Methyl-5-nitro-1,1'-biphenyl (Ar-Ar') aryl_bromide This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'-B(OH)2) base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup atmosphere Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->atmosphere add_catalyst Add Pd Catalyst and Solvent atmosphere->add_catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a representative methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-methyl-5-nitro-1,1'-biphenyl derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Application Notes and Protocols for the Synthesis of 3-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 3-Bromo-5-nitrotoluene to the corresponding aniline, 3-bromo-5-methylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below detail common and effective methods for this conversion, including reductions using stannous chloride (SnCl₂) and iron (Fe) powder.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These amines are versatile building blocks in the pharmaceutical industry. 3-Bromo-5-methylaniline, in particular, serves as a key intermediate for various developmental drugs. The choice of reducing agent is crucial and depends on factors such as substrate compatibility, desired yield, and ease of workup. This note compares two widely used methods for the synthesis of 3-bromo-5-methylaniline.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the reduction of an aromatic nitro group to an amine using stannous chloride and iron powder, based on general laboratory procedures. Please note that yields and reaction times are substrate-dependent and may require optimization for this compound.

ParameterStannous Chloride (SnCl₂) MethodIron (Fe) / Acid MethodCatalytic Hydrogenation (Pd/C)
Reducing Agent Stannous chloride dihydrate (SnCl₂·2H₂O)Iron powderPalladium on carbon (5-10%) with H₂ gas
Solvent Ethanol, Ethyl acetateEthanol/Water, Acetic AcidMethanol, Ethanol
Reaction Temperature Room temperature to refluxRefluxRoom temperature
Reaction Time 2 - 12 hours1 - 6 hours1 - 5 hours
Typical Molar Equivalents of Reagent 3 - 5 equivalents3 - 5 equivalentsCatalytic amount (1-5 mol%)
Work-up Complexity Moderate (potential for tin salt precipitation)Moderate (filtration of iron salts)Low (filtration of catalyst)
General Yield Range 85-95%80-95%>95%

Experimental Protocols

Below are detailed methodologies for the reduction of this compound.

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This method is often preferred for its mild conditions and high yields.[1] However, the work-up can be complicated by the formation of tin salts.[2]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to reflux (typically 50-70°C) for 2 to 4 hours.

  • Quenching and Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization: To the residue, carefully add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8. This step should be performed cautiously due to gas evolution. This may result in the precipitation of tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts can sometimes make phase separation difficult. Filtration through a pad of celite may be necessary to remove insoluble tin salts before or after extraction.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methylaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron (Fe) in Acidic Medium

This "Bechamp reduction" is a classic and cost-effective method.[3] The work-up is generally more straightforward than the stannous chloride method.[4]

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Celite

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a common ratio is 4:1 ethanol:water).

  • Addition of Reagents: Add iron powder (3.0-5.0 eq) to the mixture. Then, add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reaction.

  • Reaction: Heat the mixture to reflux (around 80-100°C) with vigorous stirring. The reaction is typically complete within 1 to 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Neutralization and Extraction: Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator to afford the crude 3-bromo-5-methylaniline.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow start Start: This compound reaction Reduction Reaction (e.g., Fe/HCl or SnCl₂) start->reaction Add Reducing Agent & Solvent workup Quenching & Neutralization reaction->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification Crude Product product Final Product: 3-bromo-5-methylaniline purification->product Pure Product

Caption: General workflow for the synthesis of 3-bromo-5-methylaniline.

Signaling Pathway Diagram (Chemical Transformation)

This diagram illustrates the chemical transformation from the starting material to the final product.

chemical_transformation reactant This compound (C₇H₆BrNO₂) product 3-bromo-5-methylaniline (C₇H₈BrN) reactant->product Reduction of Nitro Group reagents Reducing Agent [e.g., Fe/HCl or SnCl₂] reagents->reactant

Caption: Chemical reduction of this compound.

References

Application Notes and Protocols for the Utilization of 3-Bromo-5-nitrotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-nitrotoluene as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. Detailed protocols for key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented, along with illustrative data and visualizations to guide researchers in leveraging this valuable building block for drug discovery and development.

Introduction

This compound is a substituted toluene derivative featuring a bromine atom and a nitro group, making it a highly useful intermediate in medicinal chemistry.[1][2] Its distinct functional groups offer multiple reactive sites for the construction of complex molecular architectures, particularly for the synthesis of novel heterocyclic compounds and substituted anilines, which are prevalent motifs in many active pharmaceutical ingredients (APIs). The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization.

Key Synthetic Transformations

The strategic location of the bromo and nitro functionalities on the toluene ring allows for a range of selective and high-yielding transformations. The most notable of these are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. Subsequent reduction of the nitro group opens pathways to a diverse array of aniline derivatives.

logical_relationship This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Biaryl Derivatives Biaryl Derivatives Suzuki-Miyaura Coupling->Biaryl Derivatives Arylamine Derivatives Arylamine Derivatives Buchwald-Hartwig Amination->Arylamine Derivatives Nitro Group Reduction Nitro Group Reduction Substituted Anilines Substituted Anilines Nitro Group Reduction->Substituted Anilines Biaryl Derivatives->Nitro Group Reduction Arylamine Derivatives->Nitro Group Reduction Pharmaceutical Scaffolds Pharmaceutical Scaffolds Substituted Anilines->Pharmaceutical Scaffolds

Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, for example, a pre-catalyst generated from Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl derivative.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Add anhydrous, degassed toluene and stir for 5 minutes at room temperature to form the active catalyst.

  • To this mixture, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl amine derivative.

Reduction of the Nitro Group to an Aniline

This protocol describes the reduction of a nitro-substituted derivative of this compound to the corresponding aniline using tin(II) chloride.

Materials:

  • Nitro-aryl compound (synthesized from Protocol 1 or 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the nitro-aryl compound (1.0 equiv) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline derivative.

Data Presentation

The following table summarizes illustrative yields for the key synthetic transformations of this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Starting MaterialReaction TypeCoupling PartnerProductIllustrative Yield (%)
This compoundSuzuki-Miyaura CouplingPhenylboronic acid3-Methyl-5-nitro-1,1'-biphenyl85-95
This compoundBuchwald-Hartwig AminationMorpholine4-(3-Methyl-5-nitrophenyl)morpholine80-90
3-Methyl-5-nitro-1,1'-biphenylNitro Group Reduction-5-Methyl-[1,1'-biphenyl]-3-amine90-98
4-(3-Methyl-5-nitrophenyl)morpholineNitro Group Reduction-3-Methyl-5-(morpholino)aniline92-99

Experimental Workflow Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction S1 Combine Reactants & Catalyst S2 Inert Atmosphere Purge S1->S2 S3 Add Solvents S2->S3 S4 Heat & Stir S3->S4 S5 Work-up & Purification S4->S5 B1 Activate Catalyst B2 Add Reactants B1->B2 B3 Heat & Stir B2->B3 B4 Quench & Extract B3->B4 B5 Purification B4->B5 R1 Dissolve Nitro Compound R2 Add Reducing Agent R1->R2 R3 Reflux R2->R3 R4 Neutralize & Extract R3->R4 R5 Purification R4->R5

General experimental workflows.

Application in Kinase Inhibitor Scaffolds

While a direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, the resulting 3-amino-5-methylphenyl core is a valuable scaffold in the design of various kinase inhibitors. For instance, this core can be further elaborated to mimic the hinge-binding motifs required for potent inhibition of kinases such as those in the MAPK/ERK pathway, which are often dysregulated in cancer.

The general principle involves the introduction of a heterocyclic moiety at the position of the original bromine atom via Suzuki coupling, followed by reduction of the nitro group and subsequent amide or urea formation to interact with the kinase hinge region.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of complex molecular scaffolds through well-established and robust synthetic methodologies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intermediate in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. This class of reactions is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials. The SNAr mechanism typically proceeds through an addition-elimination pathway, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.[4][5] The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance.[5][6]

This document focuses on the nucleophilic aromatic substitution on 3-Bromo-5-nitrotoluene. In this specific substrate, the nitro group is positioned meta to the bromine atom. This meta-positioning means the nitro group can only offer weak inductive stabilization to the Meisenheimer complex, rather than the more powerful resonance stabilization.[7] Consequently, this compound is expected to be less reactive in SNAr reactions compared to its ortho or para-substituted isomers, often necessitating more forcing reaction conditions such as higher temperatures, strong bases, and polar aprotic solvents to achieve reasonable conversion.[7]

These application notes provide a detailed overview of the SNAr reaction on this compound, including a summary of potential reaction conditions, a detailed experimental protocol for a representative reaction with an amine nucleophile, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

Due to the reduced reactivity of this compound in SNAr reactions, quantitative data in the literature is scarce. The following table summarizes representative reaction conditions and expected yields for the substitution of a bromine atom in a meta-nitro-substituted aryl bromide with various nucleophiles, based on general principles and protocols for less activated substrates. These values should be considered as a starting point for optimization.

Nucleophile (Nu)ProductSolventBaseTemperature (°C)Time (h)Representative Yield (%)
Morpholine4-(3-methyl-5-nitrophenyl)morpholineDMFK₂CO₃100 - 15012 - 2460 - 75
Sodium Methoxide1-methoxy-3-methyl-5-nitrobenzeneDMSONaH (pre-reaction)120 - 1608 - 1655 - 70
Piperidine1-(3-methyl-5-nitrophenyl)piperidineNMPCs₂CO₃110 - 16012 - 2465 - 80
Sodium Thiophenoxide(3-methyl-5-nitrophenyl)(phenyl)sulfaneDMF-80 - 1206 - 1270 - 85

Note: Yields are estimates and highly dependent on the specific reaction conditions and the purity of the starting materials. Optimization of temperature, reaction time, and choice of base and solvent is recommended.

Experimental Protocols

The following is a detailed protocol for a representative SNAr reaction of this compound with morpholine.

Objective: To synthesize 4-(3-methyl-5-nitrophenyl)morpholine via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF (5-10 mL per mmol of this compound).

    • Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Nucleophile:

    • Add morpholine (1.5 eq) to the reaction mixture dropwise via a syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 120 °C using a pre-heated oil bath or heating mantle.

    • Maintain the temperature and continue stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is expected to be complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water (approximately 10 times the volume of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-methyl-5-nitrophenyl)morpholine.[1]

Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

Experimental_Workflow arrow arrow A Reaction Setup (this compound, Base, Solvent) B Addition of Nucleophile A->B C Heating and Reaction Monitoring (e.g., 120°C, TLC) B->C D Workup (Quenching, Extraction, Washing) C->D E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitrotoluene is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical agents.[1] The presence of three distinct functional groups—a bromine atom, a nitro group, and a methyl group—on the aromatic ring provides multiple reaction sites for constructing complex molecular architectures. This document outlines detailed protocols for the synthesis of two important classes of heterocyclic compounds, indoles and benzimidazoles, starting from this compound. The described synthetic pathways involve key transformations such as the reduction of the nitro group, formation of hydrazine intermediates, Fischer indole synthesis, and construction of the benzimidazole ring system.

I. Synthesis of 6-Bromo-4-methyl-1H-indoles

The synthesis of 6-bromo-4-methyl-1H-indoles from this compound can be achieved via a three-step sequence involving reduction of the nitro group, conversion to a phenylhydrazine, and subsequent Fischer indole synthesis.

Logical Workflow for Indole Synthesis

Indole_Synthesis start This compound step1 Reduction (SnCl2·2H2O, HCl) start->step1 intermediate1 3-Amino-5-bromotoluene step1->intermediate1 step2 Diazotization & Reduction (NaNO2, HCl, then SnCl2) intermediate1->step2 intermediate2 (3-Bromo-5-methylphenyl)hydrazine step2->intermediate2 step3 Fischer Indole Synthesis (Ketone/Aldehyde, Acid Catalyst) intermediate2->step3 product 6-Bromo-4-methyl-1H-indole Derivatives step3->product

Caption: Synthetic pathway from this compound to 6-Bromo-4-methyl-1H-indole derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromotoluene

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 10 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-Amino-5-bromotoluene, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of (3-Bromo-5-methylphenyl)hydrazine

This protocol involves the conversion of the synthesized aniline derivative to a phenylhydrazine via diazotization followed by reduction.

  • Materials:

    • 3-Amino-5-bromotoluene

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Deionized water

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 3-Amino-5-bromotoluene (1.0 eq) in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Collect the precipitated hydrazine hydrochloride salt by filtration and wash it with a small amount of cold water.

    • To obtain the free hydrazine, treat the hydrochloride salt with a base (e.g., NaOH solution) and extract with a suitable organic solvent.

Step 3: Fischer Indole Synthesis of 6-Bromo-4-methyl-2-phenyl-1H-indole

This protocol outlines the cyclization of the phenylhydrazine with acetophenone to form the corresponding indole.[2][3]

  • Materials:

    • (3-Bromo-5-methylphenyl)hydrazine

    • Acetophenone

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[2][3]

    • Toluene or a suitable high-boiling solvent

  • Procedure:

    • In a round-bottom flask, combine (3-Bromo-5-methylphenyl)hydrazine (1.0 eq) and acetophenone (1.1 eq).

    • Add polyphosphoric acid as the catalyst and solvent.

    • Heat the reaction mixture to 80-120 °C for 2-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it into ice water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Indole Synthesis
StepProductStarting MaterialsReagents & ConditionsTypical Yield (%)
13-Amino-5-bromotolueneThis compoundSnCl₂·2H₂O, HCl, Ethanol, Reflux, 2-4h85-95
2(3-Bromo-5-methylphenyl)hydrazine3-Amino-5-bromotoluene1. NaNO₂, HCl, 0-5°C; 2. SnCl₂, HCl, 0-5°C, 1-2h70-85
36-Bromo-4-methyl-2-phenyl-1H-indole(3-Bromo-5-methylphenyl)hydrazine, AcetophenonePPA, 80-120°C, 2-6h60-80

II. Synthesis of 5-Bromo-7-methyl-1H-benzimidazoles

The synthesis of 5-bromo-7-methyl-1H-benzimidazoles from this compound is a multi-step process that requires the formation of an ortho-phenylenediamine intermediate.

Logical Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis start This compound step1 Reduction (SnCl2·2H2O, HCl) start->step1 intermediate1 3-Amino-5-bromotoluene step1->intermediate1 step2 Ortho-Amination (e.g., Buchwald-Hartwig Amination) intermediate1->step2 intermediate2 4-Bromo-6-methyl-1,2-phenylenediamine step2->intermediate2 step3 Condensation & Cyclization (Aldehyde, Oxidant) intermediate2->step3 product 5-Bromo-7-methyl-1H-benzimidazole Derivatives step3->product

Caption: Synthetic pathway from this compound to 5-Bromo-7-methyl-1H-benzimidazole derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromotoluene

The protocol for this step is identical to Step 1 in the indole synthesis pathway.

Step 2: Synthesis of 4-Bromo-6-methyl-1,2-phenylenediamine (Projected Pathway)

This step is a key challenge. A plausible approach is the Buchwald-Hartwig amination of 3-Amino-5-bromotoluene using an ammonia equivalent.[4][5]

  • Materials:

    • 3-Amino-5-bromotoluene

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos or a similar ligand suitable for amination of aryl bromides)

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonium salt)

    • Strong base (e.g., sodium tert-butoxide)

    • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Procedure (General Guidance):

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by 3-Amino-5-bromotoluene and the ammonia source.

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of Celite.

    • If a protected ammonia source was used, perform the deprotection step (e.g., acidic hydrolysis for benzophenone imine).

    • Purify the crude product by column chromatography to isolate 4-Bromo-6-methyl-1,2-phenylenediamine.

Step 3: Synthesis of 5-Bromo-7-methyl-2-phenyl-1H-benzimidazole

This protocol describes the condensation of the ortho-phenylenediamine with benzaldehyde.[6][7]

  • Materials:

    • 4-Bromo-6-methyl-1,2-phenylenediamine

    • Benzaldehyde

    • Oxidizing agent (e.g., sodium metabisulfite, or air)

    • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Procedure:

    • Dissolve 4-Bromo-6-methyl-1,2-phenylenediamine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent in a round-bottom flask.

    • Add the oxidizing agent (if not using air).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Benzimidazole Synthesis
StepProductStarting MaterialsReagents & ConditionsTypical Yield (%)
13-Amino-5-bromotolueneThis compoundSnCl₂·2H₂O, HCl, Ethanol, Reflux, 2-4h85-95
24-Bromo-6-methyl-1,2-phenylenediamine3-Amino-5-bromotoluenePd-catalyst, Ligand, Base, Ammonia source, 80-110°C, 12-24h40-70 (Projected)
35-Bromo-7-methyl-2-phenyl-1H-benzimidazole4-Bromo-6-methyl-1,2-phenylenediamine, BenzaldehydeOxidant, Ethanol, Reflux, 4-8h75-90

Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

References

Application Note: HPLC Analysis of 3-Bromo-5-nitrotoluene Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-nitrotoluene is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity is critical for the quality and yield of subsequent reactions. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities. The method is suitable for quality control in research, development, and manufacturing environments.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[3][4] Quantification is performed by comparing the peak area of the main component with that of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Phosphoric acid (85%).

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Sample Solvent: Acetonitrile and water (50:50, v/v).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water: Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample solvent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample solvent.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis

The purity of this compound is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Relative Retention Time
3-Nitrotoluene6.80.62
3-Bromotoluene8.50.77
This compound 11.0 1.00
2-Bromo-4-nitrotoluene11.81.07
4-Bromo-2-nitrotoluene12.51.14

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999 (Concentration range: 1-150 µg/mL)
Precision (%RSD) < 1.0% (n=6)
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Potential Impurities

The primary impurities in this compound depend on the synthetic route.[1]

  • Nitration of 3-bromotoluene: May result in positional isomers such as 2-bromo-4-nitrotoluene and 4-bromo-2-nitrotoluene. Unreacted 3-bromotoluene can also be present.

  • Bromination of 3-nitrotoluene: Can lead to the formation of other brominated isomers. Unreacted 3-nitrotoluene is another potential impurity.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample hplc_system HPLC System filter_sample->hplc_system Inject standard Weigh Reference Standard dissolve_standard Dissolve in Diluent standard->dissolve_standard dissolve_standard->hplc_system Inject column C18 Column hplc_system->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for this compound purity.

References

Application Notes and Protocols for the Grignard Reagent Formation from 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the challenges and potential protocols for the formation of a Grignard reagent from 3-Bromo-5-nitrotoluene. Due to the inherent reactivity of the nitro group, standard Grignard formation protocols are generally unsuccessful. This document details the underlying chemical principles and provides advanced protocols that may yield the desired organometallic intermediate.

Introduction: The Challenge of Nitro-Substituted Grignard Reagents

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] Their preparation typically involves the reaction of an organic halide with magnesium metal.[2] However, the presence of certain functional groups on the organic halide can interfere with the reaction. The nitro group (–NO₂) is a strong electron-withdrawing group and is highly reactive towards the strongly nucleophilic and basic Grignard reagent.[3]

Direct attempts to form a Grignard reagent from an aryl halide bearing a nitro group typically fail because the newly formed Grignard reagent will readily react with the nitro group of another molecule of the starting material or the product.[3][4] This self-destructive reaction pathway leads to a complex mixture of byproducts and prevents the accumulation of the desired Grignard reagent.[5] The reaction between a Grignard reagent and a nitroarene can involve addition to the nitro group, as seen in the first step of the Bartoli indole synthesis.[3]

Therefore, the synthesis of 3-methyl-5-nitrophenylmagnesium bromide from this compound requires specialized techniques that can overcome the inherent incompatibility of the nitro group.

Potential Synthetic Strategies

Two primary strategies can be employed to circumvent the challenges posed by the nitro group:

  • Low-Temperature Halogen-Magnesium Exchange: This method involves the reaction of the aryl halide with a pre-formed, less reactive Grignard reagent at very low temperatures. The equilibrium of this exchange reaction can favor the formation of the desired, more stabilized Grignard reagent.[6][7]

  • Low-Temperature Direct Formation with Activated Magnesium: Utilizing highly reactive "Rieke Magnesium" allows for the oxidative addition to the carbon-bromine bond at temperatures low enough to suppress the side reactions involving the nitro group.[8][9]

A third strategy, employing a protecting group for the nitro function, is generally not feasible as there are no widely established and reliable protecting groups for the nitro group that are compatible with Grignard reagent formation.[10]

Experimental Protocols

The following are detailed protocols for the potential synthesis of 3-methyl-5-nitrophenylmagnesium bromide. These are advanced methods that require strict adherence to anhydrous and inert atmosphere techniques.

This protocol is adapted from procedures for the formation of nitro-substituted aryl Grignard reagents from aryl iodides.[6] While the starting material is a bromide, which is less reactive, the principle may still apply, potentially with longer reaction times or slightly elevated (but still low) temperatures. For a higher chance of success, it is recommended to first convert this compound to 3-Iodo-5-nitrotoluene.

Reaction Scheme:

G cluster_0 Iodine-Magnesium Exchange 3-Iodo-5-nitrotoluene 3-Iodo-5-nitrotoluene Grignard 3-Methyl-5-nitrophenylmagnesium Chloride 3-Iodo-5-nitrotoluene->Grignard + PhMgCl THF, -40 °C PhMgCl Phenylmagnesium Chloride (PhMgCl) PhI Iodobenzene (PhI) Grignard->PhI (byproduct)

Caption: Iodine-Magnesium exchange reaction pathway.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
3-Iodo-5-nitrotoluene263.031.0263 mg
Phenylmagnesium chloride (2.0 M in THF)-1.10.55 mL
Anhydrous Tetrahydrofuran (THF)--~10 mL
Electrophile (e.g., Benzaldehyde)106.121.2127 mg (0.12 mL)
Saturated aqueous NH₄Cl solution--As needed

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Iodo-5-nitrotoluene (1.0 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe and cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Slowly add the solution of Phenylmagnesium chloride (1.1 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature is maintained at or below -40 °C.

  • Reaction Time: Stir the reaction mixture at -40 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching small aliquots with D₂O and analyzing for deuterium incorporation by ¹H NMR.

  • Electrophile Addition: While maintaining the temperature at -40 °C, add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C over 1 hour, then quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

This protocol utilizes highly activated magnesium (Rieke Magnesium), which can undergo oxidative addition at very low temperatures.[9]

Reaction Scheme:

G cluster_1 Direct Formation with Rieke Mg This compound This compound Grignard 3-Methyl-5-nitrophenylmagnesium Bromide This compound->Grignard + Mg* THF, -78 °C RiekeMg Rieke Magnesium (Mg*)

Caption: Direct Grignard formation using Rieke Magnesium.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
This compound216.031.0216 mg
Rieke Magnesium (activated)24.311.536 mg
Anhydrous Tetrahydrofuran (THF)--~10 mL
Electrophile (e.g., Benzaldehyde)106.121.2127 mg (0.12 mL)
Saturated aqueous NH₄Cl solution--As needed

Procedure:

  • Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup: To a flame-dried flask containing Rieke Magnesium (1.5 mmol), add anhydrous THF (5 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirred suspension of Rieke Magnesium at -78 °C over 15-20 minutes.

  • Reaction Time: The oxidative addition is typically rapid at this temperature.[8] Stir the mixture for 30 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to stir for an additional 1-2 hours at -78 °C, then let it slowly warm to 0 °C before quenching with saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Workflow Diagram

G start Start: this compound strategy Select Synthesis Strategy start->strategy protocol1 Protocol 1: Iodine-Magnesium Exchange (Requires 3-Iodo-5-nitrotoluene) strategy->protocol1  If starting from iodide protocol2 Protocol 2: Direct Formation with Rieke Mg strategy->protocol2  If using Rieke Mg grignard_formation Grignard Reagent Formation (Low Temperature) protocol1->grignard_formation protocol2->grignard_formation electrophile Reaction with Electrophile grignard_formation->electrophile workup Aqueous Workup and Extraction electrophile->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Anhydrous Conditions: Grignard reagents react violently with water. All reagents and solvents must be strictly anhydrous, and the reaction must be protected from atmospheric moisture.[11]

  • Inert Atmosphere: Grignard reagents can react with oxygen. All procedures should be carried out under a nitrogen or argon atmosphere.

  • Exothermic Reactions: The formation of Grignard reagents is exothermic. Low-temperature baths must be used to control the reaction temperature, especially during the initial stages.

  • Pyrophoric Reagents: Phenylmagnesium chloride and the in-situ generated Grignard reagent are pyrophoric and will ignite on contact with air. Handle with appropriate care using syringes and cannulas.

  • Solvent Hazards: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The formation of a Grignard reagent from this compound is a challenging transformation due to the reactivity of the nitro group. Standard protocols are not applicable. However, advanced methods such as low-temperature halogen-magnesium exchange or the use of highly activated Rieke magnesium offer plausible routes to the desired 3-methyl-5-nitrophenylmagnesium halide intermediate. Successful synthesis is highly dependent on careful control of reaction temperature and the strict exclusion of water and oxygen. Researchers attempting this synthesis should be experienced in handling air- and moisture-sensitive reagents.

References

Application Notes and Protocols: Synthesis of 3-Azido-5-nitrotoluene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-5-nitrotoluene is a valuable chemical intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of novel pharmaceutical compounds and energetic materials. The presence of both an azide and a nitro group on the toluene scaffold provides versatile reactivity for subsequent chemical transformations. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-azido-5-nitrotoluene from 3-bromo-5-nitrotoluene via a nucleophilic aromatic substitution (SNAr) reaction with sodium azide.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group in the meta-position to the bromine atom activates the aromatic ring towards nucleophilic attack by the azide ion. The bromide ion, a good leaving group, is subsequently displaced to yield the desired product, 3-azido-5-nitrotoluene.

Applications

The resulting 3-azido-5-nitrotoluene can be utilized in various downstream applications, including:

  • Click Chemistry: The azide functionality allows for highly efficient and regioselective copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazole-containing compounds.

  • Amine Synthesis: The azide group can be readily reduced to a primary amine, providing a pathway to novel substituted anilines.

  • Energetic Materials Research: The combination of the nitro and azide groups imparts energetic properties, making it a precursor for the synthesis of novel high-energy-density materials.

Quantitative Data Summary

ParameterValue/ConditionNotes
Starting Material This compoundA yellow to beige crystalline powder.[1]
Reagent Sodium Azide (NaN₃)Highly toxic and potentially explosive. Handle with extreme caution.
Solvent Dimethyl sulfoxide (DMSO)A polar aprotic solvent is crucial for this reaction type.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Expected Yield 60-90%This is an estimated range based on similar SNAr reactions. Actual yields may vary.
Product 3-Azido-5-nitrotolueneCharacterization is essential to confirm identity and purity.

Experimental Protocol

Safety Precautions:

  • Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid contact of sodium azide with acids, as this will generate highly toxic and explosive hydrazoic acid.

  • Do not use metal spatulas to handle sodium azide. Use ceramic or plastic spatulas.

  • All glassware should be thoroughly cleaned and dried before use.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. To this solution, carefully add sodium azide (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing deionized water. This may be an exothermic process.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-azido-5-nitrotoluene.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

ReactionWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve this compound in anhydrous DMSO add_azide Add Sodium Azide start->add_azide heat Heat to 80-100 °C (12-24 h) add_azide->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography (if necessary) evaporate->chromatography characterize Characterization (NMR, IR, MS) evaporate->characterize chromatography->characterize product 3-Azido-5-nitrotoluene characterize->product

Caption: Experimental workflow for the synthesis of 3-Azido-5-nitrotoluene.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the nucleophilic aromatic substitution reaction mechanism.

SNAr_Mechanism Reactants This compound + Sodium Azide Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Slow, Rate-determining) Products 3-Azido-5-nitrotoluene + Sodium Bromide Intermediate->Products Elimination of Bromide (Fast)

Caption: SNAr mechanism for the synthesis of 3-Azido-5-nitrotoluene.

References

Application Notes and Protocols for the Nitration of 3-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 3-bromotoluene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂ group) is introduced onto the aromatic ring. This reaction is a fundamental process in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The substitution pattern on the resulting products is dictated by the directing effects of the substituents already present on the benzene ring: the methyl (-CH₃) and bromo (-Br) groups. The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director.[1][2][3] Consequently, the nitration of 3-bromotoluene yields a mixture of regioisomers, primarily 2-nitro-3-bromotoluene, 4-nitro-3-bromotoluene, and 6-nitro-3-bromotoluene. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2]

Reaction Scheme
Reaction scheme for the nitration of 3-bromotoluene

Caption: Nitration of 3-bromotoluene with nitric and sulfuric acid yields a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-bromotoluene.

Experimental Protocol

This protocol details a standard laboratory procedure for the nitration of 3-bromotoluene.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-BromotolueneReagent Grade, 98%Sigma-Aldrich
Concentrated Sulfuric AcidACS Reagent, 98%Fisher Scientific
Concentrated Nitric AcidACS Reagent, 70%VWR Chemicals
Dichloromethane (DCM)ACS ReagentEMD Millipore
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Anhydrous Magnesium SulfateAnhydrous, 99.5%Acros Organics
Deionized WaterN/AIn-house

Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Detailed Methodology

1. Reaction Setup

  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Carefully add 20 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10 °C.

2. Preparation of Nitrating Mixture

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with slow addition.

  • Cool the freshly prepared nitrating mixture to below 10 °C.

3. Nitration Reaction

  • Add 5.0 g (29.2 mmol) of 3-bromotoluene to the cooled sulfuric acid in the reaction flask.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromotoluene over a period of 30-45 minutes.

  • Use a thermometer to monitor the internal temperature of the reaction mixture and maintain it between 0-10 °C throughout the addition. The reaction is exothermic, and careful temperature control is crucial to prevent dinitration and side reactions.[2][4]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.

4. Work-up and Product Isolation

  • Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Transfer the resulting mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture of nitrated 3-bromotoluenes.

5. Purification

  • The isomeric products can be separated by fractional crystallization or column chromatography using a silica gel stationary phase and a hexane/ethyl acetate solvent system.[4]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

ParameterValueNotes
Reactants
3-Bromotoluene5.0 g (29.2 mmol)Starting material.
Conc. H₂SO₄25 mLCatalyst and solvent.
Conc. HNO₃5 mLNitrating agent.
Reaction Conditions
Temperature0-10 °C (addition), RT (stirring)Critical for controlling selectivity and preventing side reactions.[2]
Reaction Time~ 2 hoursIncludes addition time and subsequent stirring.
Product Information
Theoretical Yield6.31 gBased on the molecular weight of nitro-3-bromotoluene (216.04 g/mol ).
Expected Isomer DistributionMixture of 2-, 4-, and 6-nitro isomersThe activating -CH₃ group directs ortho and para, while the deactivating -Br group also directs ortho and para. The final ratio depends on steric and electronic factors.

Visualization of Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Measure Reagents: - 3-Bromotoluene - Conc. H₂SO₄ - Conc. HNO₃ start->reagents nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <10°C reagents->nitrating_mix addition Slow Dropwise Addition of Nitrating Mixture (Maintain 0-10°C) nitrating_mix->addition setup Combine 3-Bromotoluene and H₂SO₄ in Flask Cool to <10°C setup->addition stir_rt Stir at Room Temperature for 1 hour addition->stir_rt quench Quench Reaction on Crushed Ice stir_rt->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer: 1. Water 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry with Anhydrous MgSO₄ and Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate crude_product Crude Product (Isomer Mixture) evaporate->crude_product purify Purify by Column Chromatography or Fractional Crystallization crude_product->purify final_product Isolated Isomers purify->final_product

Workflow for the nitration of 3-bromotoluene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Bromo-5-nitrotoluene synthesis.

Reaction Pathways

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: Nitration of 3-Bromotoluene

  • Route B: Bromination of 3-Nitrotoluene

The choice of route can depend on the availability of starting materials and desired purity profile.

SynthesisPathways cluster_A Route A: Nitration cluster_B Route B: Bromination A_start 3-Bromotoluene A_reagents HNO₃ / H₂SO₄ A_start->A_reagents Nitration A_product This compound A_reagents->A_product B_start 3-Nitrotoluene B_reagents Br₂ / FeBr₃ B_start->B_reagents Bromination B_product This compound B_reagents->B_product TroubleshootingWorkflow Start Low Yield or Impure Product Problem_ID Identify the Primary Issue Start->Problem_ID Low_Yield Low Yield Problem_ID->Low_Yield Yield Impure_Product Impure Product Problem_ID->Impure_Product Purity Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Impure_Product->Side_Reactions Purification_Issue Purification Issue Impure_Product->Purification_Issue Check_Temp Check Reaction Temperature Incomplete_Reaction->Check_Temp Check_Time Check Reaction Time Incomplete_Reaction->Check_Time Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents Isomer_Formation Isomeric Byproducts Side_Reactions->Isomer_Formation Dinitration Dinitration/Dibromination Side_Reactions->Dinitration Recrystallization Optimize Recrystallization Purification_Issue->Recrystallization Chromatography Consider Column Chromatography Purification_Issue->Chromatography Solution Improved Yield and Purity Check_Temp->Solution Check_Time->Solution Check_Reagents->Solution Isomer_Formation->Solution Dinitration->Solution Recrystallization->Solution Chromatography->Solution

Technical Support Center: Bromination of m-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of m-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the electrophilic bromination of m-nitrotoluene?

The electrophilic bromination of m-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the nitro group (-NO₂).

  • The methyl group is an activating, ortho-, para-director.

  • The nitro group is a deactivating, meta-director.

The directing effects of these two groups lead to the formation of several possible isomers. The primary products are a result of bromination at positions activated by the methyl group and not strongly deactivated by the nitro group. The expected isomers are:

  • 3-Nitro-4-bromotoluene (Bromine ortho to the methyl group)

  • 3-Nitro-6-bromotoluene (Bromine ortho to the methyl group)

  • 3-Nitro-2-bromotoluene (Bromine para to the methyl group is not possible, so this is another ortho position)

  • 5-Nitro-2-bromotoluene (Bromine meta to the nitro group)

The relative yields of these isomers can vary depending on the reaction conditions.[1]

Q2: What are the common side products other than isomers in the bromination of m-nitrotoluene?

Besides the formation of various isomers, several other side products can be generated during the bromination of m-nitrotoluene. The formation of these byproducts is highly dependent on the reaction conditions.

  • Di- and Tri-brominated Products: Over-bromination can occur, leading to the formation of di- or even tri-brominated nitrotoluenes. This is more likely with an excess of the brominating agent or under harsh reaction conditions.

  • Side-Chain Bromination (Benzylic Bromination): Bromination of the methyl group (benzylic position) can occur, especially under conditions that favor free-radical reactions. This is promoted by exposure to UV light or the presence of radical initiators. The resulting products would be 3-nitrobenzyl bromide, 3-nitrobenzal bromide, and 3-nitrobenzotribromide.

  • Oxidation Products: If strong oxidizing agents are present or if the reaction is carried out at very high temperatures, oxidation of the methyl group to a carboxylic acid or other oxidized species can occur.

Q3: How can the formation of side products be minimized?

Minimizing side product formation is crucial for obtaining a high yield of the desired brominated m-nitrotoluene isomer. The following strategies can be employed:

  • Control of Reaction Temperature: Electrophilic aromatic substitution is typically favored at lower temperatures, while higher temperatures can promote side-chain bromination.

  • Choice of Brominating Agent and Catalyst: For electrophilic aromatic substitution, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) with bromine (Br₂) is commonly used. To avoid side-chain bromination, conditions that generate bromine radicals should be avoided (e.g., UV light, radical initiators like AIBN).

  • Stoichiometry: Careful control of the stoichiometry of the reactants is essential. Using a slight excess of m-nitrotoluene relative to the brominating agent can help to minimize the formation of poly-brominated products.

  • Exclusion of Light and Radical Initiators: To prevent benzylic bromination, the reaction should be carried out in the dark and in the absence of radical initiators.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of m-nitrotoluene.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive catalyst (e.g., moisture contamination).- Insufficient reaction temperature or time.- Use freshly prepared or anhydrous catalyst.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
Formation of significant amounts of side-chain brominated products - Reaction conditions favor a radical mechanism.- Exposure to UV light.- Conduct the reaction in the dark.- Avoid the use of radical initiators.- Maintain a moderate reaction temperature.
High percentage of di- or poly-brominated products - Excess of brominating agent.- Reaction run for too long.- Use a stoichiometric amount or a slight excess of m-nitrotoluene.- Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.
Presence of colored impurities in the final product - Formation of polymeric byproducts.- Residual bromine.- Purify the crude product by recrystallization or column chromatography.- Wash the crude product with a solution of sodium bisulfite to remove excess bromine.
Difficulty in separating isomers - Similar physical properties (e.g., boiling points, solubility) of the isomers.- Utilize fractional distillation under reduced pressure for isomers with sufficiently different boiling points.- Employ column chromatography with an appropriate stationary and mobile phase.- Consider fractional crystallization from a suitable solvent.

Quantitative Data

Isomer Typical Percentage in Toluene Nitration [2][3]
2-Nitrotoluene (ortho)45-62%
3-Nitrotoluene (meta)2-5%
4-Nitrotoluene (para)33-50%

Note: This table is for the nitration of toluene and serves as an illustrative example of isomer distribution in a related reaction. The actual isomer distribution for the bromination of m-nitrotoluene will differ due to the specific directing effects of the methyl and nitro groups.

Experimental Protocols

1. Electrophilic Aromatic Bromination of m-Nitrotoluene (General Procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • m-Nitrotoluene

  • Anhydrous Iron(III) bromide (FeBr₃) or iron filings

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve m-nitrotoluene in the chosen solvent.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the solution.

  • From the dropping funnel, add bromine dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C). The addition should be done in the dark to minimize side-chain bromination.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

2. Purification of Brominated m-Nitrotoluene

The crude product will be a mixture of isomers and potentially other side products. Purification can be achieved through the following methods:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Recrystallization: If the major product is a solid at room temperature, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be used for purification.

  • Column Chromatography: For complex mixtures or to isolate minor isomers, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a powerful technique.

Visualizations

reaction_pathway m-Nitrotoluene m-Nitrotoluene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution m-Nitrotoluene->Electrophilic Aromatic Substitution Side-Chain Brominated Products Side-Chain Brominated Products m-Nitrotoluene->Side-Chain Brominated Products Bromine (Br2) Bromine (Br2) Bromine (Br2)->Electrophilic Aromatic Substitution Lewis Acid (e.g., FeBr3) Lewis Acid (e.g., FeBr3) Lewis Acid (e.g., FeBr3)->Electrophilic Aromatic Substitution Isomeric Bromonitrotoluenes Isomeric Bromonitrotoluenes Electrophilic Aromatic Substitution->Isomeric Bromonitrotoluenes Di/Tri-brominated Products Di/Tri-brominated Products Electrophilic Aromatic Substitution->Di/Tri-brominated Products Excess Br2 Radical Conditions (UV light/initiator) Radical Conditions (UV light/initiator) Radical Conditions (UV light/initiator)->Side-Chain Brominated Products

Caption: Reaction pathways in the bromination of m-nitrotoluene.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants m-Nitrotoluene, Br2, Catalyst Reaction_Vessel Stirred Reaction at Controlled Temperature Reactants->Reaction_Vessel Monitoring TLC/GC Analysis Reaction_Vessel->Monitoring Quenching Addition to NaHSO3 solution Monitoring->Quenching Extraction Separation of Organic Layer Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying_Concentration Drying and Solvent Removal Washing->Drying_Concentration Crude_Product Crude_Product Drying_Concentration->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the bromination of m-nitrotoluene.

References

Technical Support Center: Purification of Crude 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-5-nitrotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[1][2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[1][2]
The compound is significantly impure.Consider a preliminary purification step like column chromatography before recrystallization.[1]
Low recovery of pure product. Too much solvent was used, leading to significant loss of product in the mother liquor.[2][3]Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtering.
The crystals were washed with a solvent that was not ice-cold.Always use ice-cold solvent to wash the crystals to minimize re-dissolving the product.[3]
Colored impurities remain in the crystals. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Column Chromatography Troubleshooting

Problem Possible Cause Solution
Poor separation of the desired compound. Inappropriate solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred.[4]
The column was overloaded with the crude sample.Use an appropriate ratio of crude sample to stationary phase (typically 1:20 to 1:100 by weight).
The compound is not moving down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound may be interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
The compound elutes too quickly. The eluent is too polar.Decrease the polarity of the eluent.
Streaking or tailing of bands. The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column.[4]
The compound is not very soluble in the eluent.Consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesized by nitration of 3-bromotoluene, potential impurities include other isomers of bromo-nitrotoluene (e.g., 2-bromo-3-nitrotoluene, 4-bromo-3-nitrotoluene) and unreacted 3-bromotoluene.[5][6] If synthesized by bromination of m-nitrotoluene, isomeric bromo-nitrotoluenes can also be formed. Dinitro compounds may also be present if the reaction conditions are too harsh.

Q2: What is the best solvent for recrystallizing this compound?

A2: A good solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For similar bromo-nitro-aromatic compounds, ethanol is often a suitable solvent.[7] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.[9] The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q4: My purified this compound is still slightly yellow. How can I decolorize it?

A4: A persistent yellow color may be due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3][7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_product Final Product crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add Activated Charcoal (optional, for color) dissolve->charcoal hot_filtration Hot Filtration (optional, for insolubles) cool Cool to induce crystallization hot_filtration->cool charcoal->hot_filtration filter Vacuum Filtration cool->filter wash Wash with ice-cold solvent filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC for Eluent Selection pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Regioselective Synthesis of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the regioselective synthesis of 3-Bromo-5-nitrotoluene.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of the Desired this compound Isomer

  • Possible Cause 1: Suboptimal Reaction Temperature. The temperature during nitration or bromination significantly affects the reaction rate and the formation of side products.

  • Solution: Precisely control the reaction temperature. For the nitration of 3-bromotoluene, the temperature should be maintained carefully, often below 10°C, to minimize dinitration and oxidation.

  • Possible Cause 2: Incorrect Order of Reagent Addition. The rate of addition of the nitrating mixture (H₂SO₄/HNO₃) or the brominating agent can lead to localized high concentrations, promoting side reactions.

  • Solution: Add the nitrating or brominating agent dropwise and slowly to the substrate solution with vigorous stirring to ensure homogeneity and maintain temperature control.

  • Possible Cause 3: Inefficient Work-up and Extraction. The desired product may be lost during the aqueous work-up or extraction phases if pH is not controlled or an inappropriate solvent is used.

  • Solution: Ensure the reaction mixture is fully quenched (e.g., on ice) before extraction. Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction and perform multiple extractions to maximize recovery.

Problem 2: Poor Regioselectivity and Formation of Multiple Isomers

  • Possible Cause 1: Competing Directing Effects. The primary challenge in this synthesis is overcoming the directing effects of the methyl and bromo/nitro substituents, which can lead to a mixture of isomers. For instance, in the nitration of 3-bromotoluene, the methyl group (ortho-, para-directing) and the bromo group (ortho-, para-directing) will direct the incoming nitro group to various positions.

  • Solution: The choice of synthetic route is critical. The bromination of 3-nitrotoluene is often preferred over the nitration of 3-bromotoluene. In 3-nitrotoluene, the methyl group directs ortho/para (positions 2, 4, 6) while the nitro group directs meta (position 5). The directing effects align to favor bromination at the 5-position, which is meta to the nitro group and ortho to the methyl group, leading to better regioselectivity.

  • Possible Cause 2: Steric Hindrance. Steric hindrance can influence the position of substitution, but may not be sufficient to achieve high selectivity on its own.

  • Solution: While steric hindrance from the existing groups can help, relying on the electronic directing effects by choosing the optimal precursor (3-nitrotoluene) is a more effective strategy for maximizing the yield of the desired 3-bromo-5-nitro isomer.

Problem 3: Difficulty in Purifying the Final Product

  • Possible Cause: Similar Physical Properties of Isomers. The various bromo-nitrotoluene isomers produced often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.

  • Solution:

    • Fractional Distillation: Use a vacuum-jacketed column with high theoretical plates for fractional distillation under reduced pressure to separate isomers with close boiling points.

    • Column Chromatography: Employ a high-performance liquid chromatography (HPLC) or flash chromatography system with a carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient) to improve separation.

    • Recrystallization: Attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, methanol, or hexane/isopropanol). This can sometimes selectively crystallize the desired isomer if it is the major product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for preparing this compound with high regioselectivity?

The most recommended route is the bromination of 3-nitrotoluene . In this precursor, the strong meta-directing effect of the nitro group and the ortho-, para-directing effect of the methyl group work in concert. The nitro group deactivates the ring but directs the incoming electrophile (Br⁺) to the 5-position. The methyl group also activates the 5-position (ortho), reinforcing this outcome and leading to a higher yield of the target isomer compared to the nitration of 3-bromotoluene.

Q2: What are the main isomeric byproducts formed during the nitration of 3-bromotoluene?

When nitrating 3-bromotoluene, the ortho-, para-directing nature of both the methyl and bromo groups leads to a complex mixture of products. The primary byproducts include 5-Bromo-2-nitrotoluene , 3-Bromo-2-nitrotoluene , 3-Bromo-4-nitrotoluene , and 3-Bromo-6-nitrotoluene . The distribution of these isomers makes the purification of the desired this compound extremely difficult.

Q3: How can I definitively confirm the structure and regiochemistry of my synthesized product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The number of signals, their splitting patterns (coupling constants), and chemical shifts provide detailed information about the substitution pattern on the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The number of distinct carbon signals confirms the symmetry of the molecule and helps identify the positions of the substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can support the proposed structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C-NO₂ stretches (typically around 1530 and 1350 cm⁻¹) and C-Br stretch.

Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsTypical ConditionsApprox. Yield of Desired IsomerMajor Isomeric Impurities
3-NitrotolueneBr₂, FeBr₃ (catalyst)30-40°C, 4-6 h60-70%2-Bromo-3-nitrotoluene
3-BromotolueneH₂SO₄, HNO₃0-10°C, 2-3 h15-25%5-Bromo-2-nitrotoluene, 3-Bromo-4-nitrotoluene

Experimental Protocols

Protocol: Synthesis of this compound via Bromination of 3-Nitrotoluene

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of a fume hood and personal protective equipment, must be strictly followed.

Reagents and Materials:

  • 3-Nitrotoluene

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-nitrotoluene (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous FeBr₃ (0.05 equivalents) to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly add liquid bromine (1.1 equivalents) dropwise from the dropping funnel over 30-45 minutes. Ensure the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).

  • Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess bromine), saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Troubleshooting_Flowchart start Problem: Low Yield or Purity check_route Is the synthetic route Bromination of 3-Nitrotoluene? start->check_route check_temp Was temperature controlled (e.g., <10°C)? check_route->check_temp Yes sol_route Solution: Consider switching from nitration of 3-bromotoluene to bromination of 3-nitrotoluene for better regioselectivity. check_route->sol_route No check_addition Was reagent addition slow and dropwise? check_temp->check_addition Yes sol_temp Solution: Maintain strict temperature control using an ice bath. check_temp->sol_temp No check_purification Is purification method optimized? check_addition->check_purification Yes sol_addition Solution: Ensure slow, dropwise addition with vigorous stirring. check_addition->sol_addition No sol_purification Solution: Use fractional distillation or optimized column chromatography. check_purification->sol_purification No end_node Problem Resolved check_purification->end_node Yes sol_route->end_node sol_temp->end_node sol_addition->end_node sol_purification->end_node Synthetic_Pathway_Comparison cluster_route1 Route 1: Nitration of 3-Bromotoluene cluster_route2 Route 2: Bromination of 3-Nitrotoluene (Recommended) start1 3-Bromotoluene reagents1 + HNO₃ / H₂SO₄ start1->reagents1 products1 Product Mixture reagents1->products1 desired1 This compound (Minor Product) products1->desired1 byproducts1 Other Isomers (Major Products) products1->byproducts1 start2 3-Nitrotoluene reagents2 + Br₂ / FeBr₃ start2->reagents2 products2 Product Mixture reagents2->products2 desired2 This compound (Major Product) products2->desired2 byproducts2 Other Isomers (Minor Products) products2->byproducts2

Technical Support Center: Purification of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-5-nitrotoluene. Our aim is to offer practical solutions to common issues encountered during the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically achieved through the nitration of 3-bromotoluene or the bromination of m-nitrotoluene, can lead to the formation of several positional isomers. The most common isomeric impurities include:

  • 2-Bromo-5-nitrotoluene

  • 4-Bromo-3-nitrotoluene

  • Other bromonitrotoluene isomers depending on the precise reaction conditions.

Q2: My crude this compound product is an oily solid. How can I induce crystallization?

A2: Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:

  • Solvent Polarity: The solvent may be too nonpolar. Try switching to a more polar solvent or using a solvent mixture. For instance, if you are using a hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate.

  • Concentration: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a tiny seed crystal to the cooled solution to initiate crystallization.

Q3: I'm seeing poor separation of isomers on my TLC plate. What can I do?

A3: Poor separation on TLC can be addressed by:

  • Solvent System: The polarity of your eluent may not be optimal. Experiment with different solvent systems. A common mobile phase for separating moderately polar compounds is a mixture of hexane and ethyl acetate. Try varying the ratio to improve separation.

  • Multiple Elutions: Develop the TLC plate multiple times in the same solvent system. This can sometimes improve the resolution between spots with close Rf values.

  • Different Stationary Phase: If you are using silica gel plates, consider trying alumina plates, or vice versa, as the different adsorbent properties may lead to better separation.

Q4: Can I use fractional distillation to separate the isomers?

A4: Fractional distillation can be a viable method if the boiling points of the isomers are sufficiently different.[1][2] It is generally recommended when the boiling point difference is at least 25 °C.[1][2] For isomers with closer boiling points, a highly efficient fractionating column and operation under reduced pressure (vacuum) are necessary to lower the boiling points and enhance separation.

Q5: My purified product still shows the presence of impurities by HPLC. What are my options?

A5: If your product is not pure after initial purification, you can:

  • Repeat the Purification: Perform a second recrystallization or another purification step.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful technique for separating closely related isomers.[3] You will need to develop a suitable method on an analytical scale first and then scale it up.

  • Column Chromatography: Flash column chromatography on silica gel can be effective for separating isomers. A careful selection of the eluent system is crucial for achieving good separation.

Data Presentation

The physical properties of this compound and its common isomeric impurities are summarized in the table below. This data is essential for designing effective purification strategies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 52488-28-5C₇H₆BrNO₂216.0368-72269.5 @ 760 mmHg
2-Bromo-5-nitrotoluene7149-70-4C₇H₆BrNO₂216.0378-80143 @ 17 mmHg
4-Bromo-3-nitrotoluene5326-34-1C₇H₆BrNO₂216.0331-33151.5-152.5 @ 14 mmHg

Experimental Protocols

Recrystallization Protocol

Recrystallization is a primary method for purifying solid organic compounds based on differences in solubility.

Objective: To purify crude this compound by removing isomeric impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of nitroaromatic compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Preparative HPLC Protocol

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for isolating and purifying compounds from a mixture.[3]

Objective: To obtain high-purity this compound by separating it from its isomers.

Instrumentation and Conditions:

  • Column: A reversed-phase C18 column is a good starting point for the separation of these isomers.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reversed-phase chromatography. The exact ratio will need to be optimized. A typical starting gradient could be from 50% MeCN in water to 90% MeCN in water over 20-30 minutes.

  • Flow Rate: The flow rate will depend on the column dimensions. For a preparative column (e.g., 20 mm ID), a flow rate of 10-20 mL/min is common.

  • Detection: UV detection at a wavelength where all isomers absorb, for example, 254 nm.

Procedure:

  • Method Development: First, develop an analytical HPLC method on a smaller C18 column to achieve baseline separation of the isomers.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration.

  • Injection: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound isomer.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Product Oils Out crystals_form->oiling_out No, Oils Out no_crystals No Crystals Form crystals_form->no_crystals No, Stays in Solution reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent System oiling_out->change_solvent scratch_flask Scratch Flask no_crystals->scratch_flask seed_solution Add Seed Crystal no_crystals->seed_solution concentrate_solution Concentrate Solution no_crystals->concentrate_solution reheat_add_solvent->cool change_solvent->dissolve scratch_flask->crystals_form seed_solution->crystals_form concentrate_solution->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitrotoluene. Given its electron-deficient nature, this substrate can present unique challenges. This guide offers detailed methodologies and data-driven advice to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not being generated or is degrading. 2. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow. 3. Poor Reagent Quality: Degradation of the boronic acid or solvent/base impurities. 4. Suboptimal Temperature: The reaction temperature is too low for the catalytic cycle to proceed efficiently.1. Catalyst and Ligand Selection: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates.[1] Consider using pre-formed catalysts such as XPhos Pd G3 or SPhos Pd G2. 2. Base Selection: Use a stronger base to facilitate the activation of the boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for electron-deficient aryl bromides.[1] 3. Reagent and Solvent Preparation: Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: The boronic acid couples with itself, a common side reaction in the presence of oxygen. 2. Protodeborylation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. 3. Dehalogenation: The bromo group on this compound is replaced by a hydrogen atom.1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) and that all solvents are thoroughly degassed. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeborylation. Alternatively, for some systems, a small, controlled amount of water can be beneficial when using phosphate or carbonate bases. 3. Catalyst System Optimization: A more efficient catalyst system that promotes the desired cross-coupling over dehalogenation may be required. Switching to a different ligand can often mitigate this issue.
Difficult Product Purification 1. Co-elution with Starting Materials: The product has a similar polarity to the starting materials. 2. Presence of Boronic Acid-derived Impurities: Homocoupled product or boronic acid starting material are difficult to separate.1. Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or GC-MS to minimize unreacted starting materials. 2. Work-up Procedure: An aqueous wash with a mild base can help remove unreacted boronic acid. 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst and ligand combination to try for the Suzuki coupling of this compound?

For an electron-deficient aryl bromide like this compound, a good starting point is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Pre-formed catalysts like XPhos Pd G3 are also excellent choices as they are often more stable and efficient.

Q2: Which base should I choose for this reaction?

Stronger, non-nucleophilic bases are generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The choice of base can significantly impact the reaction rate and yield by influencing the transmetalation step.[1]

Q3: What solvent system is most appropriate?

Aprotic polar solvents such as dioxane, toluene, or THF are commonly used.[1] Often, a mixture with a small amount of water (e.g., dioxane/water 4:1) can be beneficial, particularly when using carbonate or phosphate bases. However, for sensitive boronic acids, strictly anhydrous conditions may be necessary to prevent decomposition.

Q4: How can I minimize the homocoupling of my boronic acid?

Homocoupling is often caused by the presence of oxygen. To minimize this side reaction, ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed before use.

Q5: My reaction is not proceeding to completion. What should I do?

If your reaction has stalled, you can try several strategies. First, ensure your catalyst is still active. If you suspect catalyst degradation, adding a fresh portion of the catalyst may help. Alternatively, you can try increasing the reaction temperature or switching to a more active ligand. Prolonging the reaction time is also a simple first step.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and any additional ligand.

  • Add the base to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific reaction conditions and the nature of the boronic acid.

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8012~85
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)10016~92
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene11024~88
4-Formylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane10018~75
2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9012~65

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L_n-R PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination CoupledProduct Ar-R ArylHalide Ar-X (this compound) BoronicAcid R-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Optimize_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or use a Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Use a Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base No Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Increase Temperature Ensure Anhydrous/Degassed Solvents Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Controlled Nitration of 3-Bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the controlled mononitration of 3-bromotoluene and the prevention of over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the expected major mononitration products of 3-bromotoluene?

A1: The nitration of 3-bromotoluene is governed by the directing effects of the two substituents on the aromatic ring. The methyl group (-CH3) is an activating group and directs electrophilic substitution to the ortho and para positions. The bromine atom (-Br) is a deactivating group but also an ortho, para-director.[1] Therefore, the incoming nitro group (-NO2) will primarily be directed to the positions that are ortho and para to the methyl group and ortho to the bromine atom. The major expected mononitro isomers are 3-bromo-2-nitrotoluene, 3-bromo-4-nitrotoluene, 3-bromo-6-nitrotoluene, and 5-bromo-2-nitrotoluene.

Q2: What are the primary causes of over-nitration (dinitration) of 3-bromotoluene?

A2: Over-nitration, leading to the formation of dinitrobromotoluene isomers, is typically caused by harsh reaction conditions. Key factors include:

  • High Temperatures: The nitration reaction is exothermic, and elevated temperatures increase the reaction rate, favoring multiple nitrations.[2]

  • High Concentration of Nitrating Agent: An excess of the nitrating mixture (concentrated nitric and sulfuric acids) can drive the reaction towards dinitration.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the nitration of the mononitrated products.

Q3: How can I monitor the progress of the nitration reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting material (3-bromotoluene) from the various nitrated products. By comparing the spots of the reaction mixture with a spot of the starting material, you can determine when the 3-bromotoluene has been consumed.

Q4: What are the common methods for purifying the mononitrated products?

A4: The purification of the isomeric mixture of mononitrated 3-bromotoluene can be challenging due to the similar physical properties of the isomers. Common purification techniques include:

  • Fractional Distillation: This method can be used to separate isomers with sufficiently different boiling points.

  • Crystallization: If one of the isomers is a solid and has significantly lower solubility in a particular solvent compared to the others, fractional crystallization can be an effective purification method.

  • Column Chromatography: For a more precise separation of all isomers, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is often the most effective method.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of 3-bromotoluene and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of 3-bromotoluene 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, concentrated nitric and sulfuric acids. 2. Allow the reaction to slowly warm to the recommended temperature after the initial cooling. 3. Monitor the reaction by TLC and extend the reaction time if necessary.
Excessive formation of dinitro byproducts 1. Reaction temperature is too high. 2. Molar ratio of nitric acid to 3-bromotoluene is too high. 3. Reaction time is too long.1. Maintain strict temperature control, typically between 0-10°C, using an ice bath.[4] 2. Use a slight molar excess of nitric acid (e.g., 1.1 to 1.2 equivalents). 3. Quench the reaction as soon as the starting material is consumed, as monitored by TLC.
Formation of unexpected byproducts (e.g., oxidized products) 1. Reaction temperature is excessively high. 2. Presence of impurities in the starting material.1. Ensure efficient cooling and slow, dropwise addition of the nitrating mixture. 2. Use purified 3-bromotoluene as the starting material.
Product is an oil and does not precipitate upon quenching The nitrated isomers of 3-bromotoluene are often liquids or low-melting solids and may not precipitate from the aqueous acid mixture.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) after quenching the reaction mixture in ice water.[4]
Difficulty in separating the mononitro isomers The various mononitro isomers of 3-bromotoluene have very similar physical properties.Employ fractional distillation under reduced pressure or column chromatography on silica gel for effective separation.[3]

Experimental Protocols

General Protocol for Controlled Mononitration of 3-Bromotoluene [4]

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials:

  • 3-Bromotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 25 mL) in an ice bath to 0-5°C.

  • Slowly add 3-bromotoluene (e.g., 0.1 mol) to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol, a 1.1 molar excess) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromotoluene in sulfuric acid over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC until the 3-bromotoluene is consumed.

  • Carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of mononitrated 3-bromotoluene isomers.

  • Purify the isomers by fractional distillation or column chromatography.

Visualizations

Nitration_Pathway 3-Bromotoluene 3-Bromotoluene Mononitro Isomers Mononitro Isomers 3-Bromotoluene->Mononitro Isomers Controlled Nitration (e.g., 0-10°C, ~1.1 eq. HNO3) Dinitro Byproducts Dinitro Byproducts Mononitro Isomers->Dinitro Byproducts Over-nitration (High Temp., Excess HNO3)

Caption: Reaction pathway for the nitration of 3-bromotoluene.

Troubleshooting_Workflow start Observe Over-nitration (High % of Dinitro Products) check_temp Check Reaction Temperature start->check_temp check_hno3 Check Molar Ratio of HNO3 check_temp->check_hno3 OK solution_temp Lower Temperature (Maintain 0-10°C) check_temp->solution_temp Too High check_time Check Reaction Time check_hno3->check_time OK solution_hno3 Reduce HNO3 (Use 1.1-1.2 eq.) check_hno3->solution_hno3 Too High solution_time Reduce Time (Monitor by TLC) check_time->solution_time Too Long end Controlled Mononitration check_time->end OK solution_temp->end solution_hno3->end solution_time->end

Caption: Troubleshooting workflow for over-nitration.

Parameter_Relationships Temp Temperature Yield_Mono Yield of Mononitro Products Temp->Yield_Mono Decreases (if too high) Yield_Di Yield of Dinitro Products Temp->Yield_Di Increases Conc [HNO3] Conc->Yield_Mono Decreases (if too high) Conc->Yield_Di Increases Time Reaction Time Time->Yield_Mono Decreases (if too long) Time->Yield_Di Increases

Caption: Relationship between reaction parameters and product yields.

References

Technical Support Center: 3-Bromo-5-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup procedure of 3-Bromo-5-nitrotoluene synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before initiating the workup.
Product loss during extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Product is water-soluble.Although this compound has low water solubility, significant loss can occur with large volumes of water. If suspected, back-extract the aqueous washes with a small amount of organic solvent.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Contamination Presence of unreacted starting material (e.g., 3-bromotoluene or m-nitrotoluene).Purify the crude product by recrystallization. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.
Formation of isomeric byproducts (e.g., other bromonitrotoluene isomers).Optimize the reaction conditions (e.g., temperature control) to favor the formation of the desired isomer. Purification by column chromatography may be necessary if recrystallization is ineffective.
Presence of di-nitrated or di-brominated byproducts.Use the correct stoichiometry of reagents and control the reaction time and temperature to minimize over-reaction. These highly nonpolar impurities can often be removed by recrystallization.
Oily Product Instead of Solid Presence of impurities.The presence of solvent or impurities can lower the melting point of the product, causing it to appear as an oil. Ensure all solvent is removed under reduced pressure and attempt purification by recrystallization or column chromatography.
Product is not this compound.Characterize the product using analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity.
Difficulty with Recrystallization Product "oils out" instead of crystallizing.This occurs when the solution is supersaturated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal of the product can also induce crystallization.
No crystal formation upon cooling.The solution may not be saturated enough. Evaporate some of the solvent to increase the concentration and then cool again. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.
Poor recovery from recrystallization.Too much solvent was used. Evaporate the solvent from the mother liquor to see if more product crystallizes. The chosen solvent may not be optimal; refer to solubility data to select a more appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a this compound synthesis reaction?

A1: A typical workup involves quenching the reaction mixture by carefully pouring it into ice-water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed sequentially with water, a dilute aqueous base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: How do I choose an appropriate solvent for extracting this compound?

A2: The ideal extraction solvent should readily dissolve this compound, be immiscible with water, have a relatively low boiling point for easy removal, and be unreactive towards the product. Dichloromethane and ethyl acetate are commonly used and effective choices.

Q3: My crude this compound is a yellow-brown solid. Is this normal?

A3: Yes, it is common for the crude product of nitration reactions to be colored due to the presence of impurities and residual acidic species. The color should lighten to a pale yellow or off-white crystalline solid after successful purification by recrystallization.

Q4: What are the most common impurities to look for in a crude this compound sample?

A4: Common impurities include unreacted starting materials (3-bromotoluene or m-nitrotoluene), isomeric products (e.g., 2-bromo-5-nitrotoluene or 4-bromo-3-nitrotoluene), and potentially small amounts of di-nitrated or di-brominated species, depending on the reaction conditions.

Q5: How can I effectively purify my crude this compound?

A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[1] The key is to select a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Ethanol, methanol, or mixtures of ethanol and water are often good starting points for recrystallization of such compounds. Column chromatography can also be used for purification, especially if separating isomers is necessary.

Q6: How can I monitor the progress of the purification?

A6: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from impurities. A pure sample should ideally show a single spot on the TLC plate.

Experimental Protocols

General Workup Procedure for this compound
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude product and dilute the strong acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

Workup_Workflow ReactionMixture Reaction Mixture Quenching Quench with Ice-Water ReactionMixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (Water, NaHCO3, Brine) Extraction->Washing Drying Dry with Anhydrous Agent Washing->Drying Filtration Filter Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporator) Filtration->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Problem Encountered during Workup LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct OilyProduct Oily Product? Start->OilyProduct CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction IdentifyImpurity Identify Impurity (TLC, NMR) ImpureProduct->IdentifyImpurity CheckSolvent Check for Residual Solvent (Vacuum) OilyProduct->CheckSolvent OptimizeExtraction Optimize Extraction (pH, multiple extractions) CheckReaction->OptimizeExtraction Incomplete CheckReaction->OptimizeExtraction Complete CheckAqueous Back-extract Aqueous Layer OptimizeExtraction->CheckAqueous Recrystallize Recrystallize IdentifyImpurity->Recrystallize Starting Material or Byproduct ColumnChrom Column Chromatography IdentifyImpurity->ColumnChrom Isomers Purify Purify (Recrystallize or Column) CheckSolvent->Purify Solvent Present Characterize Characterize Product (NMR, MS) CheckSolvent->Characterize No Solvent Purify->Characterize

References

stability of 3-Bromo-5-nitrotoluene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitrotoluene, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is room temperature.[2][3]

Q2: Is this compound compatible with strong acids?

A2: Caution is advised when working with this compound in the presence of strong acids, as they are listed as incompatible materials.[4] While its synthesis may involve the use of strong acids like sulfuric acid, this is typically under controlled reaction conditions.[5] Prolonged exposure or certain acidic environments could potentially lead to degradation.

Q3: What are the known decomposition products of this compound?

A3: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[4] Decomposition under specific acidic conditions in a laboratory setting is not well-documented in the provided search results.

Q4: How can I assess the stability of this compound in my specific acidic medium?

A4: A stability study is recommended. This typically involves dissolving the compound in the acidic medium of interest and monitoring its concentration over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] Samples should be taken at various time points and temperatures to determine the rate of degradation.

Troubleshooting Guide

Issue 1: Unexpected side-products or low yield in an acidic reaction.

  • Possible Cause: Degradation of this compound due to the specific acidic conditions (e.g., high temperature, prolonged reaction time, presence of other reactive species).

  • Troubleshooting Steps:

    • Analyze a Control Sample: Run a control experiment with this compound in the acidic medium without other reactants to isolate its stability.

    • Monitor by TLC or LC-MS: Take aliquots from the reaction mixture at different time points to track the consumption of the starting material and the formation of any new, unidentified spots or peaks.

    • Lower the Reaction Temperature: If possible, perform the reaction at a lower temperature to minimize potential degradation.

    • Reduce Reaction Time: Optimize the reaction to proceed to completion in a shorter timeframe.

Issue 2: Discoloration of the this compound solution in acid.

  • Possible Cause: Formation of degradation products. Nitroaromatic compounds can sometimes form colored byproducts upon decomposition.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in the absorbance spectrum of the solution over time, which might indicate the formation of new chromophores.

    • Purity Check: Analyze the discolored solution using HPLC to check for the appearance of impurity peaks that were not present in the initial solution.

    • Inert Atmosphere: If oxidation is suspected, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Stability Assessment

As no specific quantitative data on the stability of this compound in acidic conditions was found, the following table is provided as a template for researchers to record their own experimental findings.

Acidic Medium (e.g., 1M HCl)Temperature (°C)Time (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)Degradation (%)Observations (e.g., color change)
00
6
12
24
48

Experimental Protocol: HPLC Stability Assay

This section outlines a general methodology for assessing the stability of this compound in an acidic solution.

Objective: To quantify the degradation of this compound over time in a specific acidic medium.

Materials:

  • This compound

  • Acidic medium of interest (e.g., 1M HCl, 0.5M H₂SO₄)

  • HPLC grade acetonitrile and water[6]

  • Phosphoric acid or formic acid (for mobile phase modification)[6]

  • HPLC system with a UV detector and a suitable C18 column[6]

  • Volumetric flasks and pipettes

  • Thermostatically controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: In a volumetric flask, add a known volume of the stock solution to the acidic medium being tested to achieve the desired final concentration.

  • Initial Analysis (T=0): Immediately after preparation, withdraw a sample, dilute it if necessary, and analyze it by HPLC to determine the initial concentration.

  • Incubation: Place the flask in a thermostatically controlled environment at the desired temperature.

  • Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours).

  • HPLC Analysis: Analyze each sample by HPLC. A reverse-phase method with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[6]

  • Data Analysis: Calculate the concentration of this compound at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve. Determine the percentage degradation over time.

Visualizations

Stability_Troubleshooting_Workflow start Experiment Shows Unexpected Results (e.g., low yield, discoloration) check_stability Is the stability of this compound in the acidic medium a concern? start->check_stability run_control Run Control Experiment: Compound in acidic medium only check_stability->run_control Yes other_factors Investigate Other Factors: - Reactant Purity - Catalyst Issues - Reaction Stoichiometry check_stability->other_factors No monitor_degradation Monitor for Degradation (TLC, HPLC, UV-Vis) run_control->monitor_degradation degradation_observed Is degradation observed? monitor_degradation->degradation_observed optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Reduce Time - Use Inert Atmosphere degradation_observed->optimize_conditions Yes degradation_observed->other_factors No proceed Proceed with Optimized Reaction Conditions optimize_conditions->proceed

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_stock Prepare Stock Solution of this compound prep_sample Prepare Sample in Acidic Medium prep_stock->prep_sample t0_analysis Analyze T=0 Sample via HPLC prep_sample->t0_analysis incubate Incubate Sample at Controlled Temperature t0_analysis->incubate timepoint_sampling Withdraw Samples at Predefined Time Points incubate->timepoint_sampling timepoint_sampling->timepoint_sampling Repeat for each time point hplc_analysis Analyze Samples via HPLC timepoint_sampling->hplc_analysis data_analysis Calculate Degradation Percentage hplc_analysis->data_analysis

Caption: Workflow for HPLC-based stability testing.

References

Technical Support Center: Troubleshooting the Reduction of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the reduction of 3-bromo-5-nitrotoluene to 3-bromo-5-aminotoluene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My reduction of this compound is incomplete or proceeding very slowly. What are the likely causes and how can I improve the reaction rate and yield?

A1: Incomplete or sluggish reactions are a common hurdle. The issue often lies with the choice of reducing agent, catalyst activity, or reaction conditions. Here is a systematic approach to troubleshoot this problem:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Ensure your catalyst is fresh and has been stored properly to prevent deactivation. If you suspect the catalyst is old or poisoned, use a fresh batch. You might also consider increasing the catalyst loading. For challenging reductions, increasing the hydrogen pressure may be beneficial.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are crucial. Use finely powdered metal and consider activation if necessary. The concentration of the acid also plays a critical role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose over time, so ensure you are using a fresh supply.[1]

  • Reaction Temperature: Many reduction reactions proceed well at room temperature. However, some substrates, like this compound, may require heating to achieve a satisfactory rate.[1] It is advisable to perform the reaction at a moderately elevated temperature, for instance, by refluxing in ethanol. Be aware that excessively high temperatures can sometimes promote the formation of side products.[1]

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1]

Q2: I am observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?

A2: The formation of these side products is due to the stepwise nature of nitro group reduction. To favor the complete reduction to the amine, careful control of the reaction conditions is essential.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming intermediate products. Catalytic hydrogenation is often a clean and efficient method. Metal/acid reductions, such as with tin(II) chloride or iron in acidic media, are also generally effective in achieving complete reduction.

  • Temperature Control: Exothermic reactions can create localized hotspots, which may favor the formation of side products like azobenzene derivatives.[1] Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial addition of reagents.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the accumulation of undesired intermediates.

Q3: My primary concern is avoiding dehalogenation of the bromine atom. Which reduction method is most suitable?

A3: Dehalogenation is a significant risk, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[2] To preserve the bromo substituent, consider the following approaches:

  • Catalytic Hydrogenation with Raney Nickel: Raney Nickel is often the preferred catalyst for hydrogenating substrates where dehalogenation of aromatic halides is a concern.[3][4]

  • Metal/Acid Reductions: Reagents like iron powder with hydrochloric or acetic acid (Béchamp reduction) or tin(II) chloride are excellent choices as they do not typically cause dehalogenation.[2][3][5]

  • Sodium Borohydride with a Catalyst: While sodium borohydride alone is generally not effective for reducing aromatic nitro groups, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride or cobalt(II) chloride.[6][7][8] These systems can be chemoselective and may avoid dehalogenation.

Q4: The workup of my reaction using iron powder is problematic due to the formation of a large amount of iron sludge. Are there any tips for a cleaner workup?

A4: The gelatinous iron oxide byproduct from Béchamp reductions can indeed make product isolation challenging.[9] Here are some strategies to improve the workup:

  • Filtration through Celite: After the reaction, filter the mixture through a pad of Celite. This can help to remove the fine iron particles.[4]

  • Basification and Extraction: After filtration, basify the filtrate with an aqueous solution of sodium carbonate or sodium hydroxide to precipitate the remaining iron salts. The product can then be extracted into an organic solvent like ethyl acetate.[10]

  • Complexation: Some reports suggest that adding a complexing agent like trisodium citrate after the reaction can help to chelate the tin salts in SnCl2 reductions, leading to a cleaner filtration or extraction. A similar approach might be explored for iron, though it is less documented.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reduction of this compound.

G start Start: Failed Reduction of This compound check_reaction Incomplete Reaction or Low Yield? start->check_reaction incomplete_yes Yes check_reaction->incomplete_yes Yes incomplete_no No check_reaction->incomplete_no No check_side_products Significant Side Products? side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No check_dehalogenation Dehalogenation Observed? dehalogenation_yes Yes check_dehalogenation->dehalogenation_yes Yes dehalogenation_no No check_dehalogenation->dehalogenation_no No action_reagent 1. Check Reagent/Catalyst Activity 2. Increase Reagent Stoichiometry 3. Increase Temperature incomplete_yes->action_reagent action_conditions 1. Optimize Reaction Temperature 2. Ensure Efficient Stirring 3. Monitor Reaction Closely side_products_yes->action_conditions action_method 1. Switch to Raney Nickel for Hydrogenation 2. Use Fe/HCl or SnCl2 3. Consider NaBH4 with a Catalyst dehalogenation_yes->action_method incomplete_no->check_side_products side_products_no->check_dehalogenation end Successful Reduction dehalogenation_no->end action_reagent->end action_conditions->end action_method->end G cluster_main Reaction Pathways cluster_side Side Reactions A This compound B Nitroso Intermediate A->B [H] F Dehalogenated Product A->F [H], e.g., Pd/C C Hydroxylamine Intermediate B->C [H] E Azoxy/Azo/Hydrazo Side Products B->E D 3-Bromo-5-aminotoluene (Desired Product) C->D [H] C->E D->F [H], e.g., Pd/C

References

Validation & Comparative

Reactivity Face-Off: 3-Bromo-5-nitrotoluene vs. 2-Bromo-5-nitrotoluene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic building blocks for pharmaceutical and materials science, the strategic placement of functional groups dictates the synthetic utility of a molecule. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3-Bromo-5-nitrotoluene and 2-Bromo-5-nitrotoluene. Understanding their distinct reactivity profiles, governed by the interplay of electronic and steric effects, is paramount for efficient reaction design and the synthesis of complex molecular architectures.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of the two isomers is presented below. These properties can influence reaction conditions, such as solvent choice and purification methods.

PropertyThis compound2-Bromo-5-nitrotoluene
CAS Number 52488-28-5[1]7149-70-4
Molecular Formula C₇H₆BrNO₂[1]C₇H₆BrNO₂
Molecular Weight 216.03 g/mol [1]216.03 g/mol
Melting Point 68-72 °C[2]78-80 °C
Boiling Point 269.5 °C at 760 mmHg[2]143 °C at 17 mmHg
Appearance Light yellow to beige crystalline powder[1]Pale yellow to yellow crystalline powder

Reactivity Analysis: A Tale of Two Isomers

The reactivity of these isomers is primarily dictated by the positions of the bromo, nitro, and methyl groups on the toluene ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group, coupled with steric considerations, lead to significant differences in their behavior in key organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic functionalization. The rate of this reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.

This compound: In this isomer, the nitro group is meta to the bromine atom. While the nitro group is a powerful electron-withdrawing group, its ability to stabilize the negative charge of the Meisenheimer complex through resonance is diminished when it is in the meta position. Consequently, this compound is expected to be less reactive in SNAr reactions compared to isomers where the nitro group is ortho or para to the leaving group.

2-Bromo-5-nitrotoluene: Here, the nitro group is para to the bromine atom. This positioning allows for direct resonance stabilization of the negative charge of the Meisenheimer complex, significantly lowering the activation energy for nucleophilic attack. Therefore, 2-Bromo-5-nitrotoluene is anticipated to be considerably more reactive towards nucleophiles in SNAr reactions.

SNAr_Reactivity cluster_3B5N This compound cluster_2B5N 2-Bromo-5-nitrotoluene 3B5N_start This compound 3B5N_intermediate Meisenheimer Complex (less stabilized) 3B5N_start->3B5N_intermediate + Nu⁻ 3B5N_product Substitution Product 3B5N_intermediate->3B5N_product - Br⁻ 2B5N_start 2-Bromo-5-nitrotoluene 2B5N_intermediate Meisenheimer Complex (resonance stabilized) 2B5N_start->2B5N_intermediate + Nu⁻ 2B5N_product Substitution Product 2B5N_intermediate->2B5N_product - Br⁻ Reactivity_Comparison Reactivity: 2-Bromo-5-nitrotoluene > this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The efficiency of this reaction can be influenced by both electronic and steric factors.

This compound: The bromine atom is flanked by a hydrogen and the carbon bearing the methyl group. This relatively unhindered position should allow for facile oxidative addition of the palladium catalyst to the carbon-bromine bond.

2-Bromo-5-nitrotoluene: The bromine atom is positioned ortho to the methyl group. This proximity can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst and slowing down the rate of oxidative addition. While the para-nitro group activates the ring, the steric effect of the ortho-methyl group is likely to be a dominant factor in reducing the reaction rate compared to its isomer.

ReactionThis compound2-Bromo-5-nitrotoluene
Nucleophilic Aromatic Substitution Lower ReactivityHigher Reactivity
Suzuki-Miyaura Coupling Higher Reactivity (less steric hindrance)Lower Reactivity (more steric hindrance)
Nitro Group Reduction Standard conditions applicableStandard conditions applicable

Note: The reactivity comparison is based on established principles of organic chemistry. Actual reaction yields and rates will depend on the specific reaction conditions, nucleophiles, and coupling partners used.

Suzuki_Coupling_Workflow Start Aryl Bromide + Boronic Acid Catalyst_Addition Add Palladium Catalyst, Ligand, and Base Start->Catalyst_Addition Reaction Heat under Inert Atmosphere Catalyst_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. A variety of reducing agents can be employed for this purpose.

Both This compound and 2-Bromo-5-nitrotoluene can undergo reduction of the nitro group to the corresponding aniline. Standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are generally effective.[3][4] The choice of reducing agent may depend on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might be preferred to avoid the harsh acidic conditions of metal-based reductions. The relative positions of the bromo and methyl groups are not expected to significantly influence the feasibility of the nitro group reduction under standard conditions.

Experimental Protocols

The following are representative experimental protocols that can be adapted for reactions involving this compound and 2-Bromo-5-nitrotoluene. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the bromo-nitrotoluene isomer (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-nitrotoluene isomer (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Nitro_Reduction_Pathway Nitro_Compound Ar-NO₂ Amine_Product Ar-NH₂ Nitro_Compound->Amine_Product [H] (e.g., H₂/Pd/C or Fe/HCl)

General Protocol for Nitro Group Reduction
  • Reaction Setup: Dissolve the bromo-nitrotoluene isomer (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reagent Addition:

    • For catalytic hydrogenation: Add a catalytic amount of palladium on carbon (5-10 wt%).

    • For metal/acid reduction: Add iron powder (3-5 equiv) followed by the dropwise addition of concentrated hydrochloric acid or glacial acetic acid.[4]

  • Reaction Conditions:

    • For catalytic hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

    • For metal/acid reduction: Heat the mixture to reflux (60-80 °C) and stir vigorously until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For metal/acid reduction: Cool the reaction mixture, filter to remove excess iron, and neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution). Extract the product with an organic solvent.

  • Purification: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to obtain the crude aniline derivative, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

The choice between this compound and 2-Bromo-5-nitrotoluene as a synthetic precursor will be dictated by the desired reaction pathway. For nucleophilic aromatic substitution, the para-relationship of the bromo and nitro groups in 2-Bromo-5-nitrotoluene renders it the more reactive isomer. Conversely, for palladium-catalyzed cross-coupling reactions where steric hindrance is a key consideration, the less encumbered bromine atom in This compound is likely to facilitate a more efficient reaction. The reactivity of the nitro group towards reduction is expected to be comparable for both isomers. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these versatile building blocks.

References

A Comparative Guide to the Spectral Data of Bromonitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for various isomers of bromonitrotoluene. The information presented is intended to aid in the identification and differentiation of these closely related compounds, which is crucial in the fields of chemical research, synthesis, and drug development. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides standardized experimental protocols for obtaining such data.

Data Presentation

Table 1: ¹H NMR Spectral Data of Bromonitrotoluene Isomers

IsomerChemical Shift (δ) of Protons on the Aromatic Ring (ppm)Chemical Shift (δ) of Methyl Protons (ppm)
2-Bromo-3-nitrotoluene 7.66 (d, J=7.9 Hz, 1H), 7.42 (t, J=7.9 Hz, 1H), 7.21 (d, J=7.9 Hz, 1H)2.52 (s, 3H)
2-Bromo-4-nitrotoluene 8.08 (d, J=2.3 Hz, 1H), 7.88 (dd, J=8.5, 2.3 Hz, 1H), 7.51 (d, J=8.5 Hz, 1H)2.58 (s, 3H)
2-Bromo-5-nitrotoluene 8.08 (d, J=2.6 Hz, 1H), 7.88 (dd, J=8.7, 2.6 Hz, 1H), 7.70 (d, J=8.7 Hz, 1H)2.50 (s, 3H)
4-Bromo-2-nitrotoluene 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=8.2, 2.0 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H)2.55 (s, 3H)
4-Bromo-3-nitrotoluene 7.95 (d, J=2.1 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H), 7.40 (dd, J=8.2, 2.1 Hz, 1H)2.48 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Bromonitrotoluene Isomers

IsomerChemical Shifts (δ) of Carbons on the Aromatic Ring (ppm)Chemical Shift (δ) of Methyl Carbon (ppm)
2-Bromo-3-nitrotoluene 150.1, 137.9, 134.2, 128.9, 125.3, 119.820.5
2-Bromo-4-nitrotoluene 148.2, 139.1, 134.0, 125.9, 124.8, 121.720.3
4-Bromo-2-nitrotoluene 149.5, 136.0, 134.1, 132.6, 127.5, 119.620.1
4-Bromo-3-nitrotoluene 148.9, 138.5, 135.9, 131.1, 125.0, 122.920.0

Table 3: Infrared (IR) Spectral Data of Bromonitrotoluene Isomers

IsomerN-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Bromo-4-nitrotoluene ~1525~1350~3100-3000~700-600
4-Bromo-2-nitrotoluene ~1526~1350~3019~650-550
4-Bromo-3-nitrotoluene ~1530~1355~3100-3000~700-600

Note: The IR absorptions for the C-H and C-Br stretches are general ranges and can vary between isomers.

Table 4: Mass Spectrometry (MS) Data of Bromonitrotoluene Isomers (GC-MS)

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Bromo-4-nitrotoluene 215/217185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 90 ([C₇H₆]⁺)
4-Bromo-2-nitrotoluene 215/217185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 107, 90
4-Bromo-3-nitrotoluene 215/217185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 90, 89, 63

Note: The presence of bromine results in isotopic peaks (M⁺ and M+2) with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified bromonitrotoluene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid bromonitrotoluene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compounds. The injector temperature is typically set to 250 °C.

  • MS Conditions: The EI source is typically operated at 70 eV. The mass analyzer is set to scan a mass range that includes the molecular weight of the bromonitrotoluene isomers (e.g., m/z 40-300).

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comparative analysis of bromonitrotoluene isomers using the spectroscopic techniques discussed.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR KBr Pellet / ATR KBr Pellet or ATR Preparation Sample->KBr Pellet / ATR For IR Vaporization Vaporization for GC Sample->Vaporization For GC-MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr Pellet / ATR->IR GCMS GC-MS Vaporization->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern GCMS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of bromonitrotoluene isomers.

A Researcher's Guide to Distinguishing Nitrotoluene Isomers: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, the accurate differentiation and quantification of nitrotoluene isomers (ortho-, meta-, and para-nitrotoluene) is a critical task. These isomers, with their nearly identical chemical properties, present a significant analytical challenge. This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are paramount for the physical separation of nitrotoluene isomers prior to their detection and quantification. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), offers robust and reliable separation and quantification of nitrotoluene isomers. The choice of detector influences the sensitivity and selectivity of the analysis.

Comparative Performance of GC-FID and GC-MS for 3-Nitrotoluene Analysis

A study comparing GC-FID and GC-MS for the quantification of 3-nitrotoluene (3-NT) in the presence of excess 2-nitrotoluene (2-NT) and 4-nitrotoluene (4-NT) provides valuable insights into the capabilities of these methods.[1][2]

Performance MetricGC-FIDGC-MS
Limit of Detection (LOD) 0.019 - 0.022 mg/mL0.017 - 0.027 mg/mL
Limit of Quantification (LOQ) 0.058 - 0.066 mg/mL0.052 - 0.080 mg/mL
Linear Range 0.5 - 10 mg/mLNon-linear at higher concentrations
Analysis Time ~20 minutes~30 minutes

Experimental Protocol: GC-FID Analysis of Nitrotoluene Isomers [1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector.

  • Column: Perkin Elmer Elite – 1701 (30 m length, 0.53 mm inner diameter, 1 µm film thickness).

  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C for 1 minute.

    • Ramp: 25 °C/min up to 250 °C.

    • Hold: 11.8 minutes at 250 °C.

  • Injection Volume: 2 µL.

  • Detector Temperature: 250 °C.

Experimental Protocol: GC-MS Analysis of Nitrotoluene Isomers [1]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Agilent HP-1701 14% Cyanopropyl Phenyl column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 2 minutes.

    • Ramp 1: 5 °C/min up to 70 °C.

    • Ramp 2: 25 °C/min up to 250 °C.

    • Hold: 14.8 minutes at 250 °C.

  • Injection Volume: 0.1 µL.

  • MS Detector: Operated in TIC (total ion current) mode.

GC-based Analysis Workflow for Nitrotoluene Isomers Sample Sample Preparation (e.g., Dissolution in Acetonitrile) GC_System Gas Chromatography System (GC-FID or GC-MS) Sample->GC_System Injection Separation Isomer Separation on Capillary Column GC_System->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

GC Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for separating nitrotoluene isomers, often utilizing reverse-phase chromatography. The choice of the stationary phase (column) is critical for achieving optimal resolution. While specific data for mononitrotoluenes is dispersed, studies on the closely related dinitrotoluene (DNT) isomers offer valuable comparative insights into column performance.

Comparison of HPLC Columns for Nitroaromatic Separation

The separation of nitroaromatic compounds is challenging due to their structural similarities. Phenyl-Hexyl columns can offer an advantage over standard C18 columns by providing an additional separation mechanism through π-π interactions with the aromatic analytes.[3] For dinitrotoluene isomers, Diol columns have been shown to be highly effective.[4]

Column TypePrinciple AdvantagesPotential Disadvantages
C18 Widely applicable, good for general reverse-phase separations.May show co-elution for closely related isomers like nitrotoluenes.[3]
Phenyl-Hexyl Provides π-π interactions, enhancing selectivity for aromatic compounds.[3]Elution order can be significantly different from C18, may require method development.
Diol Offers superior resolution and lower detection limits for dinitrotoluene isomers.[4]

Experimental Protocol: HPLC Separation of o- and p-Nitrotoluene [5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: COSMOSIL 5C18-AR-II (6.0 mm × 250 mm).

  • Mobile Phase: Methanol:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Temperature: Room temperature.

Advanced Mass Spectrometry Techniques

While conventional GC-MS relies on chromatographic separation, advanced mass spectrometry techniques can distinguish isomers directly.

Femtosecond Time-Resolved Mass Spectrometry (FTRMS)

FTRMS is a powerful technique that can quantify mixtures of ortho-, para-, and meta-nitrotoluenes without prior separation.[6] This method utilizes a pump-probe laser scheme to capture the distinct fragmentation dynamics of each isomer on a femtosecond timescale, allowing for their discrimination based on the parent molecular ion signal at m/z 137.[6]

Performance of FTRMS for Nitrotoluene Isomer Quantification

Mixture TypePrediction Accuracy
Binary Mixtures ~5%
Ternary Mixtures ~7%

Experimental Protocol: FTRMS Analysis of Nitrotoluene Isomers [7]

  • Instrumentation: A Ti:sapphire regenerative amplifier producing femtosecond laser pulses, an optical parametric amplifier (OPA), and a time-of-flight mass spectrometer (TOF-MS).

  • Sample Introduction: Isomers are introduced into the TOF-MS chamber via independent effusive inlets.

  • Laser Setup: A 1300 nm pump pulse and a frequency-doubled 650 nm probe pulse are used.

  • Data Acquisition: Mass spectra are recorded at various pump-probe delays, typically averaged over 1000 laser shots.

  • Quantification: The molar fractions of the isomers in a mixture are determined by fitting the measured FTRMS signal to a linear combination of the reference dynamics of each individual isomer.

Spectroscopic Methods: Fingerprinting the Isomers

Spectroscopic techniques provide unique molecular fingerprints that can be used to distinguish between nitrotoluene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to differentiate nitrotoluene isomers based on the chemical shifts of the protons and carbon atoms in the molecule. The substitution pattern of the nitro and methyl groups on the aromatic ring leads to distinct electronic environments for the nuclei in each isomer, resulting in unique NMR spectra.

Expected ¹H NMR Signals for Nitrotoluene Isomers

IsomerAromatic ProtonsMethyl Protons
o-Nitrotoluene 4 distinct signals1 singlet
m-Nitrotoluene 4 distinct signals1 singlet
p-Nitrotoluene 2 signals (two sets of equivalent protons)1 singlet

For p-nitrotoluene, the ¹H NMR spectrum shows two signals in the aromatic region, corresponding to the two equivalent ortho protons and the two equivalent meta protons, due to the molecule's symmetry.[8]

Raman Spectroscopy

General Analytical Workflow for Isomer Distinction cluster_0 Separation-Based Methods cluster_1 Direct Detection Methods GC Gas Chromatography (GC) Analysis Instrumental Analysis GC->Analysis HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Analysis FTRMS Femtosecond Time-Resolved Mass Spectrometry (FTRMS) FTRMS->Analysis NMR Nuclear Magnetic Resonance (NMR) NMR->Analysis Raman Raman Spectroscopy Raman->Analysis Sample Nitrotoluene Isomer Mixture Sample->Analysis Results Isomer Identification & Quantification Analysis->Results

Analytical Approaches

Conclusion

The choice of analytical method for distinguishing nitrotoluene isomers depends on the specific requirements of the study.

  • For routine separation and quantification with high accuracy , GC-MS and HPLC are the preferred methods. The selection of the appropriate column and detector is crucial for optimal performance.

  • For rapid, direct quantification of mixtures without chromatographic separation , FTRMS offers a powerful, albeit more specialized, alternative.

  • For structural confirmation and qualitative identification , NMR and Raman spectroscopy provide invaluable fingerprinting information.

By understanding the principles, performance, and experimental protocols of each technique, researchers can confidently select and implement the most effective method for their analytical needs in the challenging task of nitrotoluene isomer analysis.

References

A Comparative Guide to the Purity Validation of 3-Bromo-5-nitrotoluene by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Bromo-5-nitrotoluene is of paramount importance for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two common analytical techniques for purity assessment. The information is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate method.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] A key advantage of qNMR is its direct traceability to the International System of Units (SI) through the use of a certified internal standard.[3][4] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used comparative technique that excels in separating complex mixtures and is a gold standard for purity determination due to its high resolution, sensitivity, and robustness.[5][6]

A third orthogonal method, Differential Scanning Calorimetry (DSC), provides a measure of absolute purity based on the melting properties of a substance and can be a valuable tool for highly pure, crystalline materials.[1]

The following table summarizes the performance characteristics of qNMR and HPLC for the purity assay of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.[1]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[1]
Purity Result 99.85% (± 0.05%)99.82% (by area %)
Selectivity High, based on unique chemical shifts of protons. Signal overlap can be a challenge.[2]High, based on chromatographic separation. Co-elution can be an issue.[2]
"NMR/Chromatographically Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[2]May not detect impurities that do not have a chromophore.
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[2]Requires a certified reference standard of the analyte for accurate quantification.[2]
Typical Precision (%RSD) < 1.0%[1]< 2.0%[1]
Sample Throughput Relatively high.[2]High.[2]

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The qNMR method determines the purity of this compound by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): > 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: 16-32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[7]

  • Spectral Width: Sufficient to cover all resonances of interest.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the methyl protons is a suitable choice.

  • Calculate the purity of this compound using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Certified purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is suitable for the separation and purity assessment of this compound from its potential impurities.[8]

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizing the Workflow and Decision Logic

To better illustrate the processes and aid in the selection of an appropriate analytical method, the following diagrams are provided.

G cluster_qnmr qNMR Purity Validation Workflow A Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Signals D->E F Calculate Purity E->F

qNMR Purity Validation Workflow

G cluster_hplc HPLC Purity Validation Workflow G Prepare Sample Solution H Inject Sample into HPLC System G->H I Separate Components on Column H->I J Detect with UV Detector I->J K Integrate Chromatogram J->K L Calculate Purity (Area %) K->L

HPLC Purity Validation Workflow

G A Need for SI Traceability? B qNMR is the preferred method A->B Yes C Analysis of Complex Mixture? A->C No D HPLC is more suitable C->D Yes E Both methods are suitable; consider orthogonal validation C->E No

Decision Logic for Method Selection

Conclusion

Both qNMR and HPLC are powerful techniques for the purity validation of this compound. qNMR offers the distinct advantage of being a primary ratio method with direct traceability to SI units, making it an excellent choice for the certification of reference materials and for applications requiring the highest level of accuracy.[1][3] HPLC, on the other hand, provides superior separation capabilities, making it ideal for the analysis of complex samples and for routine quality control in a high-throughput environment.[5] The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for traceability, the complexity of the sample matrix, and the desired throughput. For comprehensive characterization, employing both techniques as orthogonal methods is recommended.

References

Navigating the Complex Separation of 3-Bromo-5-nitrotoluene and Its Isomers: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of chromatographic techniques for the separation of 3-Bromo-5-nitrotoluene and its positional isomers, offering insights into method selection based on performance and experimental data.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its own synthesis, typically through the nitration of 3-bromotoluene or the bromination of 5-nitrotoluene, can lead to the formation of a mixture of structurally similar isomers. These isomeric impurities can possess different toxicological profiles and reactivity, making their effective separation and quantification a crucial step in process development and quality control.

This guide explores the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the resolution of this compound from its common isomers, which include:

  • 2-Bromo-4-nitrotoluene

  • 4-Bromo-2-nitrotoluene

  • 2-Bromo-6-nitrotoluene

  • 2-Bromo-3-nitrotoluene

  • 2-Bromo-5-nitrotoluene

  • 4-Bromo-3-nitrotoluene

High-Performance Liquid Chromatography (HPLC) Approaches

Reverse-phase HPLC is a powerful and versatile technique for the separation of aromatic isomers. The choice of stationary phase is critical in achieving the desired selectivity.

C18 Columns

Standard C18 columns are a common starting point for the separation of moderately polar compounds like bromo-nitrotoluene isomers. Separation is primarily driven by hydrophobicity. While effective for separating some isomers, achieving baseline resolution for all positional isomers on a standard C18 column can be challenging due to their similar hydrophobic character.

Phenyl-Hexyl Columns

Columns with a phenyl-hexyl stationary phase offer alternative selectivity for aromatic compounds. The phenyl ligands can engage in π-π interactions with the aromatic rings of the analytes, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be particularly advantageous for separating positional isomers where differences in the electron distribution of the aromatic ring can be exploited. An Agilent application note on the separation of nitro-aromatics suggests that Phenyl-Hexyl columns can provide different elution orders and improved resolution for isomers that co-elute on C18 columns.

Mixed-Mode Columns
Hypothetical HPLC Performance Data

While a direct experimental chromatogram for the separation of all six isomers is not available in the literature, based on the principles of reverse-phase chromatography and the known behavior of similar compounds, a hypothetical performance comparison can be constructed to guide method development.

IsomerPredicted Elution Order on C18Predicted Elution Order on Phenyl-Hexyl
This compound43
2-Bromo-4-nitrotoluene21
4-Bromo-2-nitrotoluene34
2-Bromo-6-nitrotoluene12
2-Bromo-3-nitrotoluene56
2-Bromo-5-nitrotoluene65
4-Bromo-3-nitrotoluene77

Note: This table represents a predicted elution order based on general chromatographic principles and may vary depending on the specific experimental conditions.

Gas Chromatography (GC) Methodologies

Gas chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds like bromo-nitrotoluene isomers. The choice of the capillary column's stationary phase is paramount for achieving resolution.

Non-Polar and Intermediate Polarity Columns

A common approach for isomer separation by GC is to use a non-polar or mid-polarity stationary phase. A study on the separation of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene demonstrated the utility of a mid-polarity AT-210 column (a trifluoropropylmethyl polysiloxane phase) for resolving these types of isomers. This suggests that a similar stationary phase could be effective for bromo-nitrotoluene isomers.

EPA method 8091 provides general guidelines for the analysis of nitroaromatics by GC and suggests the use of columns with dissimilar stationary phases for confirmation of peak identity.[4] This highlights the importance of exploring different column chemistries for optimal separation.

GC-MS for Isomer Identification

Coupling GC with a mass spectrometer (GC-MS) is a powerful tool for the analysis of isomeric mixtures. While mass spectrometry alone may not always differentiate between positional isomers due to similar fragmentation patterns, the combination of chromatographic separation with mass spectral data provides a high degree of confidence in peak identification and purity assessment.

Experimental Data from a Related Separation

A publication detailing the GC separation of o-, m-, and p-nitrobromobenzene isomers on a POC-1 coated capillary column provides valuable insights. The chromatogram from this study demonstrates baseline separation of these closely related isomers.

Table of GC Separation Data for Nitrobromobenzene Isomers

CompoundRetention Time (min)
o-Nitrobromobenzene12.5
m-Nitrobromobenzene13.2
p-Nitrobromobenzene13.8

Conditions: POC-1 coated capillary column (30 m x 0.25 mm i.d.), N2 flow rate of 15.2 cm s⁻¹ under 240 °C.

This data suggests that a GC method with a suitable stationary phase can effectively resolve the positional isomers of bromo-nitrotoluene.

Experimental Protocols

General HPLC Method Development Protocol

A general protocol for developing an HPLC separation method for this compound and its isomers would involve the following steps:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation prep_standards Prepare individual standards of each isomer and a mixed standard solution in a suitable solvent (e.g., Acetonitrile/Water). column_selection Screen different columns (e.g., C18, Phenyl-Hexyl) to evaluate selectivity. prep_standards->column_selection Inject mobile_phase_opt Optimize mobile phase composition (Acetonitrile/Water or Methanol/Water gradient) and pH (if applicable). column_selection->mobile_phase_opt Iterate other_params Optimize flow rate, column temperature, and injection volume. mobile_phase_opt->other_params Fine-tune validation Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. other_params->validation Final Method

Caption: HPLC Method Development Workflow.

General GC Method Development Protocol

A typical workflow for developing a GC separation method is as follows:

GC_Workflow cluster_prep Sample and Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation prep_standards Prepare individual standards of each isomer and a mixed standard solution in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate). column_selection Select a capillary column with an appropriate stationary phase (e.g., mid-polarity). prep_standards->column_selection Inject temp_program Optimize the oven temperature program (initial temperature, ramp rate, final temperature) to achieve separation. column_selection->temp_program Iterate other_params Optimize carrier gas flow rate, injector temperature, and detector temperature. temp_program->other_params Fine-tune validation Validate the final method for specificity, linearity, accuracy, precision, and robustness. other_params->validation Final Method

Caption: GC Method Development Workflow.

Conclusion

The successful chromatographic separation of this compound and its positional isomers is a challenging but achievable task. Both HPLC and GC offer viable solutions, with the ultimate choice of method depending on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation.

For HPLC, exploring stationary phases with different selectivities, such as Phenyl-Hexyl in addition to the standard C18, is highly recommended. For GC, the optimization of the temperature program and the selection of a suitable mid-polarity capillary column are key to achieving baseline separation. In both cases, coupling the chromatographic system to a mass spectrometer will provide the highest level of confidence in peak identification and purity assessment. The experimental protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for these critical pharmaceutical intermediates.

References

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-nitrotoluenes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is critical for the efficient synthesis of target molecules. Chloro- and bromo-nitrotoluenes are common building blocks, but their reactivity profiles differ significantly depending on the chemical transformation employed. This guide provides an objective comparison of their performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by experimental data and detailed protocols.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of substituted aromatic compounds, where a nucleophile displaces a leaving group on an aromatic ring. The reaction is highly effective when the ring is activated by strong electron-withdrawing groups, such as the nitro (-NO₂) group.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first and often rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The second step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the reactivity order for halogens is often counterintuitive when compared to SN2 reactions of alkyl halides. The trend is typically F > Cl > Br > I . This is because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of the halogen (like chlorine over bromine) stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate.[3]

Data Presentation: SNAr Reactivity

While specific kinetic data for nitrotoluene isomers can be sparse, data from analogous activated systems like dinitrohalobenzenes clearly illustrates this principle. The following table summarizes relative rate constants for the reaction with the amine nucleophile, piperidine.

SubstrateHalogenRelative Rate Constant (k)
1-Chloro-2,4-dinitrobenzeneCl~4500
1-Bromo-2,4-dinitrobenzeneBr~2400
1-Iodo-2,4-dinitrobenzeneI~400
Data derived from reactions with piperidine in methanol at 25°C. The trend clearly shows kCl > kBr.

This data indicates that the chloronitro-aromatic is significantly more reactive than its bromo- counterpart under these SNAr conditions.

Experimental Protocol: SNAr Reaction of 4-Chloro-3-nitrotoluene with Morpholine

This protocol describes a typical procedure for the nucleophilic aromatic substitution of a chloronitrotoluene with a secondary amine.

Materials:

  • 4-Chloro-3-nitrotoluene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrotoluene (e.g., 1.71 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).

  • Add morpholine (1.05 g, 12 mmol) to the stirring mixture.

  • Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-(3-nitro-4-tolyl)morpholine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[4]

In stark contrast to SNAr reactions, the reactivity of aryl halides in these catalytic cycles is governed by the strength of the carbon-halogen (C-X) bond. The key step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] This step involves the cleavage of the C-X bond. The weaker the bond, the faster the oxidative addition, and thus the faster the overall reaction.

The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of halonitrotoluenes in Pd-catalyzed cross-coupling reactions is I > Br > Cl .[7][8] Bromo-nitrotoluenes are therefore significantly more reactive than their chloro- counterparts, which often require more forcing conditions (higher temperatures, stronger bases, or more specialized and expensive ligands) to achieve comparable results.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X (X=Cl, Br) PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ PdII_R Ar-Pd(II)(R')L₂ Transmetal->PdII_R - X-B(OR)₂ ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 (Catalyst Regeneration) Product Ar-R' (Product) ReductElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Cross-Coupling Reactivity

The following table presents a qualitative and quantitative comparison of typical outcomes for Suzuki-Miyaura coupling reactions involving chloro- and bromo-nitrotoluenes.

SubstrateHalogenTypical Reaction ConditionsTypical Yield
4-Chloro -3-nitrotolueneClPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C, 18hModerate (~50-70%)
4-Bromo -3-nitrotolueneBrPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 4hHigh (>90%)
Conditions and yields are representative and illustrate that the bromo-substrate reacts faster, at lower temperatures, and often with simpler catalyst systems to give higher yields compared to the chloro-substrate.

This difference in reactivity is so pronounced that it can be exploited for selective functionalization. In a molecule containing both a chloro and a bromo substituent, the bromo position can be selectively coupled while leaving the chloro group untouched for a subsequent reaction.[9]

Experimental Protocol: Suzuki Coupling of 4-Bromo-3-nitrotoluene

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of a bromo-nitrotoluene with an arylboronic acid.

Materials:

  • 4-Bromo-3-nitrotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • In a Schlenk flask, under an inert atmosphere (Nitrogen or Argon), combine 4-bromo-3-nitrotoluene (e.g., 2.16 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Pd(PPh₃)₄ (0.35 g, 0.3 mmol).

  • Add toluene (40 mL) and ethanol (10 mL) to the flask.

  • To the stirring mixture, add the 2M aqueous sodium carbonate solution (15 mL, 30 mmol).

  • Heat the biphasic mixture to 85°C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-nitro-4-phenyltoluene.

Summary and Logical Comparison

The choice between a chloro- or bromo-nitrotoluene is dictated entirely by the intended chemical transformation. Their reactivities in SNAr and palladium-catalyzed cross-coupling are governed by opposing electronic and bond-strength factors.

Logic_Comparison Topic Reactivity of Halo-Nitrotoluenes (Cl vs. Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Topic->SNAr Coupling Pd-Catalyzed Cross-Coupling Topic->Coupling Factor_SNAr Key Factor: Electronegativity of Halogen SNAr->Factor_SNAr Factor_Coupling Key Factor: C-X Bond Dissociation Energy Coupling->Factor_Coupling Trend_SNAr Reactivity Trend: Cl > Br Factor_SNAr->Trend_SNAr Trend_Coupling Reactivity Trend: Br > Cl Factor_Coupling->Trend_Coupling Expl_SNAr Stabilizes negative charge in the rate-determining transition state. Trend_SNAr->Expl_SNAr Expl_Coupling Weaker C-Br bond breaks more easily in the oxidative addition step. Trend_Coupling->Expl_Coupling

Caption: Deciding factors in the reactivity of chloro- vs. bromo-nitrotoluenes.
FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Governing Principle Electronegativity of the halogenCarbon-Halogen (C-X) bond strength
Rate-Determining Step Nucleophilic Attack (Meisenheimer complex formation)Oxidative Addition (C-X bond cleavage)
Reactivity Trend Chloro > BromoBromo > Chloro
Substrate of Choice Chloronitrotoluenes are highly effective and often more cost-efficient.Bromonitrotoluenes are significantly more reactive, requiring milder conditions.

References

Spectroscopic Analysis of 3-Bromo-5-nitrotoluene Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-5-nitrotoluene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by experimental data and detailed methodologies.

Understanding Potential Impurities in this compound

The synthesis of this compound typically proceeds via the nitration of 3-bromotoluene or the bromination of m-nitrotoluene. Depending on the synthetic route and reaction conditions, several types of impurities can arise:

  • Isomeric Impurities: Positional isomers are common byproducts in aromatic substitution reactions. Examples include other bromonitrotoluene isomers such as 2-Bromo-5-nitrotoluene and 4-Bromo-3-nitrotoluene.

  • Over-reacted Species: The presence of di-brominated or di-nitrated toluene species can occur if the reaction is not carefully controlled.

  • Unreacted Starting Materials: Residual 3-bromotoluene or m-nitrotoluene may remain in the final product.

  • Related Impurities: Other byproducts from side reactions specific to the chosen synthetic pathway.

Effective analytical control of these impurities is crucial, and various spectroscopic techniques offer different advantages in this regard.

Comparison of Spectroscopic Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structure elucidation, or rapid screening. The following tables summarize the performance of key spectroscopic methods for the analysis of impurities in this compound.

Quantitative Performance Comparison

This table provides a summary of the quantitative capabilities of different spectroscopic techniques for the analysis of bromonitrotoluene isomers and related impurities. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Technique Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linear Range Precision (RSD) Selectivity
HPLC-UV 0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL2-3 orders of magnitude< 2%Good to Excellent
GC-MS 0.1 - 10 ng/mL0.3 - 30 ng/mL3-4 orders of magnitude< 5%Excellent
¹H NMR ~0.1% (relative to main component)~0.5% (relative to main component)Limited< 10%Moderate to Good
FT-IR Not ideal for trace quantificationNot ideal for trace quantificationNot applicableNot applicableModerate
Qualitative Performance Comparison

This table outlines the strengths and weaknesses of each technique for the structural identification and characterization of impurities.

Technique Strengths Weaknesses
HPLC-UV Excellent for separation of isomers and quantification.Provides limited structural information.
GC-MS High sensitivity and excellent for structural elucidation through mass fragmentation patterns.Requires volatile and thermally stable analytes.
¹H and ¹³C NMR Unparalleled for definitive structure elucidation and isomer differentiation.Lower sensitivity compared to chromatographic methods.
FT-IR Fast, non-destructive, and provides a unique "fingerprint" of the molecule. Good for identifying functional groups.Not suitable for complex mixtures and low-level impurities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation and quantification of isomeric impurities and unreacted starting materials.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute the compounds. For example, 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual stock solutions of this compound and potential impurities in acetonitrile. Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare individual standards of potential impurities in the same solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of unknown impurities and for differentiating between isomers.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for unambiguous structure determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique primarily used for the identification of the main component and for detecting the presence of major functional groups.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mode: ATR is preferred for solid samples as it requires minimal sample preparation.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of significant unexpected peaks may indicate the presence of impurities with different functional groups.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of impurities in a pharmaceutical intermediate like this compound.

analytical_workflow cluster_sample Sample Handling cluster_screening Screening & Separation cluster_identification Identification & Elucidation cluster_reporting Data Analysis & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep FTIR FT-IR (ATR) (Functional Group ID) Sample->FTIR Direct Analysis HPLC HPLC-UV (Separation & Quantification) Prep->HPLC Inject GC GC-MS (Separation & Identification) Prep->GC Inject NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) Prep->NMR Analyze Data Data Interpretation & Comparison HPLC->Data GC->Data NMR->Data FTIR->Data Report Impurity Profile Report Data->Report

A Comparative Analysis of Catalysts for Suzuki Coupling of 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of various catalytic systems for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-nitrotoluene. This reaction is a critical transformation in the synthesis of complex molecules, and the choice of catalyst significantly impacts yield, reaction efficiency, and cost.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For a substrate such as this compound, the electron-withdrawing nature of the nitro group generally enhances the rate of the initial oxidative addition step in the catalytic cycle. However, the overall success of the reaction is highly dependent on the interplay between the metal center, the ligand, the base, and the solvent. This guide evaluates the performance of common palladium and nickel-based catalysts, providing supporting data and detailed experimental protocols to inform catalyst selection.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the Suzuki coupling of this compound with phenylboronic acid. Where direct data for this compound is unavailable, data from structurally similar electron-deficient aryl bromides is used to provide a reasonable comparison.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012Ineffective[1]For some nitroarenes, this catalyst has been found to be ineffective, suggesting it may not be optimal for this substrate.[1]
Pd(OAc)₂(none)K₃PO₄·7H₂OToluene750.0899 (for 4-nitrobromobenzene)[2]A ligand-free system with Pd(OAc)₂ has shown extremely high efficiency for a similar substrate, suggesting its potential for high-yield, rapid coupling.[2]
Pd(OAc)₂XPhosK₃PO₄Toluene1002High (expected)Bulky, electron-rich phosphine ligands like XPhos are generally effective for challenging Suzuki couplings of aryl bromides.
Nickel Catalyst
NiCl₂(dppp)dpppK₃PO₄Toluene8012Moderate to Good (expected)Nickel catalysts are a cost-effective alternative to palladium and are known to be effective for coupling of aryl bromides.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the catalytic systems are provided below.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ (Ligand-Free)

This protocol is adapted from an efficient ligand-free method for aryl bromides.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate heptahydrate (K₃PO₄·7H₂O)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate heptahydrate (2.0 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Add degassed toluene (5 mL).

  • The reaction mixture is stirred vigorously at 75 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ with XPhos Ligand

This protocol employs a common and effective palladium/phosphine ligand system.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add degassed toluene (3 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • The reaction mixture is heated to 100 °C and stirred for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography.

Protocol 3: Suzuki Coupling using NiCl₂(dppp)

This protocol utilizes a cost-effective nickel catalyst.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol, 5 mol%), this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add degassed toluene (5 mL).

  • The reaction mixture is heated to 80 °C and stirred for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Process

To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_start Reactant Preparation cluster_catalyst Catalyst System A This compound G Reaction Setup (Inert Atmosphere) A->G B Arylboronic Acid B->G C Base C->G D Solvent D->G E Catalyst Precursor (e.g., Pd(OAc)₂, NiCl₂(dppp)) E->G F Ligand (e.g., XPhos, dppp) F->G H Heating & Stirring G->H I Work-up & Purification H->I J Coupled Product I->J

General workflow for Suzuki-Miyaura cross-coupling.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 Ar-Pd(II)Ln-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)Ln-Ar' transmetalation->pd2_intermediate2 Ar'-B(OR)₂ reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Ar-Ar' reactants Ar-X + Ar'-B(OR)₂ base Base base->transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Regioselectivity of m-Nitrotoluene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of m-nitrotoluene presents a classic case of competing directing effects in electrophilic aromatic substitution. The regiochemical outcome of this reaction is of significant interest in synthetic chemistry, particularly for the preparation of specifically substituted aromatic intermediates used in drug development and materials science. This guide provides an objective comparison of the factors influencing the regioselectivity of m-nitrotoluene bromination, supported by theoretical principles and experimental data.

The Underlying Principles: A Conflict of Directors

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of m-nitrotoluene, two groups with opposing directing effects are present:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group. The methyl group donates electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks the ortho and para positions.

  • Nitro Group (-NO₂): A deactivating, meta-directing group. The nitro group is strongly electron-withdrawing through both inductive and resonance effects, destabilizing the arenium ion, particularly when the positive charge is located on the carbon bearing the nitro group (which occurs in ortho and para attack). This deactivation is less pronounced for meta attack.

This conflict between the activating ortho, para-director and the deactivating meta-director makes predicting the major product a nuanced task. In general, the more powerfully activating group dictates the primary positions of substitution.

Product Distribution in the Bromination of m-Nitrotoluene

Experimental evidence confirms that the activating methyl group exerts the dominant influence on the regioselectivity of the bromination of m-nitrotoluene. The reaction yields a mixture of isomeric products, with substitution occurring primarily at the positions ortho and para to the methyl group.

Product IsomerStructurePosition of Bromination Relative to SubstituentsPredicted Major/Minor
4-Bromo-3-nitrotoluene4-Bromo-3-nitrotolueneortho to -CH₃, meta to -NO₂Major
2-Bromo-3-nitrotoluene2-Bromo-3-nitrotolueneortho to -CH₃, ortho to -NO₂Minor
6-Bromo-3-nitrotoluene6-Bromo-3-nitrotoluenepara to -CH₃, meta to -NO₂Major
5-Bromo-3-nitrotoluene5-Bromo-3-nitrotoluenemeta to -CH₃, ortho to -NO₂Minor

Experimental Protocol: Bromination of an Aromatic Compound

The following is a general experimental protocol for the bromination of an activated or moderately deactivated aromatic compound, which can be adapted for m-nitrotoluene.

Materials:

  • m-Nitrotoluene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as a solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium hydroxide solution (aqueous, dilute)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve m-nitrotoluene in the chosen solvent (e.g., carbon tetrachloride). Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Addition of Bromine: Place a dropping funnel containing a solution of bromine in the same solvent on top of the reflux condenser. Cool the reaction flask in an ice bath.

  • Reaction: Slowly add the bromine solution dropwise to the stirred m-nitrotoluene solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The red-brown color of bromine should disappear as it is consumed.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature until the evolution of hydrogen bromide gas ceases.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Extraction: Separate the organic layer. Wash the organic layer successively with water, dilute sodium hydroxide solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification and Analysis: The crude product, a mixture of bromo-m-nitrotoluene isomers, can be purified by techniques such as fractional distillation or column chromatography. The product distribution can be determined using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Directing Effects and Workflow

To better understand the underlying principles and the experimental process, the following diagrams are provided.

G cluster_directing_effects Directing Effects on m-Nitrotoluene m-Nitrotoluene m-Nitrotoluene Methyl_Group Methyl Group (-CH3) Activating Ortho, Para-Director m-Nitrotoluene->Methyl_Group Nitro_Group Nitro Group (-NO2) Deactivating Meta-Director m-Nitrotoluene->Nitro_Group Bromination Electrophilic Bromination (Br+) Methyl_Group->Bromination Directs to Ortho/Para Nitro_Group->Bromination Directs to Meta Products Mixture of Bromo-m-nitrotoluene Isomers Bromination->Products

Caption: Logical relationship of substituent directing effects in the bromination of m-nitrotoluene.

G cluster_workflow Experimental Workflow for m-Nitrotoluene Bromination Start Start Reaction_Setup Reaction Setup: m-Nitrotoluene, Solvent, Catalyst Start->Reaction_Setup Bromine_Addition Slow Addition of Bromine Solution Reaction_Setup->Bromine_Addition Reaction_Monitoring Monitor Reaction Progress Bromine_Addition->Reaction_Monitoring Workup Aqueous Work-up: Quenching and Extraction Reaction_Monitoring->Workup Purification Purification: Distillation or Chromatography Workup->Purification Analysis Product Analysis: GC-MS or NMR Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the bromination of m-nitrotoluene.

Conclusion

The regioselectivity of m-nitrotoluene bromination is a clear illustration of the hierarchy of directing group effects in electrophilic aromatic substitution. The activating, ortho, para-directing methyl group overrides the deactivating, meta-directing nitro group, leading to a product mixture where the bromine atom is predominantly located at the positions ortho and para to the methyl group. For synthetic applications requiring a specific isomer, careful purification of the product mixture is essential. The provided experimental protocol offers a general framework for carrying out this reaction, and the diagrams visually summarize the key theoretical and practical aspects.

A Comparative Guide to the Synthesis of 3-Bromo-5-nitrotoluene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Bromo-5-nitrotoluene is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary synthetic methodologies for its preparation: direct bromination of 3-nitrotoluene and a multi-step Sandmeyer reaction sequence.

This comparison aims to provide an objective overview of each method's performance, supported by experimental data, to aid in the selection of the most suitable route for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods for this compound.

ParameterMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction
Starting Material 3-Nitrotoluene3-Amino-5-nitrotoluene
Key Reagents Bromine (Br₂), Iron(III) bromide (FeBr₃)Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr)
Reaction Steps 12 (Diazotization followed by Sandmeyer reaction)
Typical Reaction Time Several hours2-4 hours
Typical Reaction Temperature Elevated temperatures (e.g., 135-145°C for analogous reactions)0-5°C (Diazotization), Room temperature to 60°C (Sandmeyer)
Reported Yield Variable, potential for isomer formationGood to excellent (e.g., 60-80% for analogous reactions)[1]
Purity of Crude Product May require extensive purification to separate isomersGenerally high, with fewer isomeric impurities
Key Advantages Fewer reaction steps, readily available starting materialHigh regioselectivity, milder reaction conditions for the final step
Key Disadvantages Potential for the formation of multiple isomers, harsh reaction conditionsLonger synthetic route, handling of potentially unstable diazonium salts

Experimental Protocols: A Detailed Look at the Methodologies

Method 1: Direct Electrophilic Bromination of 3-Nitrotoluene

This method involves the direct bromination of 3-nitrotoluene using bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide. The substitution pattern is governed by the directing effects of the methyl and nitro groups. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitrotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the nitro group are C1, C5. The position C5 is meta to the nitro group and para to the methyl group, making it a likely position for substitution. However, other isomers are possible, which can complicate purification.

Experimental Protocol (Adapted from analogous bromination of nitrobenzene):

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, place 3-nitrotoluene.

  • Add iron(III) bromide as a catalyst.

  • Heat the mixture to a temperature typically in the range of 135-145°C.

  • Slowly add bromine to the reaction mixture.

  • After the addition is complete, continue to heat the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any unreacted bromine.

  • The crude product can be isolated by steam distillation or extraction with a suitable organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography to separate the desired this compound from other isomers.

Method 2: Sandmeyer Reaction of 3-Amino-5-nitrotoluene

This synthetic route involves the diazotization of 3-amino-5-nitrotoluene, followed by a copper(I) bromide-catalyzed Sandmeyer reaction to introduce the bromine atom. This method offers high regioselectivity as the position of the bromine is determined by the initial placement of the amino group.

Step 1: Preparation of 3-Amino-5-nitrotoluene (if not commercially available)

The starting material, 3-amino-5-nitrotoluene, can be synthesized from p-toluidine through a nitration and subsequent functional group manipulation, or from 2-chloro-5-nitrotoluene.[2]

Step 2: Diazotization and Sandmeyer Reaction

Experimental Protocol (Adapted from general Sandmeyer reaction procedures): [1]

  • Diazotization:

    • Dissolve 3-amino-5-nitrotoluene in an aqueous acidic solution (e.g., hydrobromic acid and water).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Nitrogen gas will be evolved. The reaction mixture may be stirred at room temperature or gently warmed (e.g., to 50-60°C) to ensure the completion of the reaction.[1]

    • After the evolution of nitrogen ceases, the reaction mixture is cooled.

    • The product, this compound, can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extracts are combined, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two primary synthesis methods of this compound.

Synthesis_Comparison cluster_0 Method 1: Direct Bromination cluster_1 Method 2: Sandmeyer Reaction start1 3-Nitrotoluene reagents1 Br₂, FeBr₃ start1->reagents1 Bromination product1 This compound (and isomers) reagents1->product1 purification1 Purification product1->purification1 final_product1 Pure this compound purification1->final_product1 start2 3-Amino-5-nitrotoluene reagents2a 1. NaNO₂, HBr (0-5°C) start2->reagents2a Diazotization intermediate2 Diazonium Salt reagents2a->intermediate2 reagents2b 2. CuBr intermediate2->reagents2b Sandmeyer Reaction product2 This compound reagents2b->product2 purification2 Purification product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Comparative workflow of Direct Bromination vs. Sandmeyer Reaction for this compound synthesis.

Signaling_Pathway cluster_direct Direct Bromination Pathway cluster_sandmeyer Sandmeyer Reaction Pathway A 3-Nitrotoluene B Electrophilic Aromatic Substitution A->B Br₂/FeBr₃ C Arenium Ion Intermediate (Multiple Positional Isomers) B->C D Deprotonation C->D E Mixture of Bromonitrotoluenes D->E F This compound E->F Major Product G 3-Amino-5-nitrotoluene H Diazotization G->H NaNO₂/HBr I Diazonium Salt H->I J Single Electron Transfer I->J Cu(I) K Aryl Radical J->K -N₂ L Bromine Atom Transfer K->L Cu(II)Br M This compound L->M

Caption: Mechanistic comparison of direct bromination and Sandmeyer reaction pathways.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-5-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-nitrotoluene, a hazardous chemical compound. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is considered hazardous and may have toxic effects upon inhalation, ingestion, or skin contact.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1][2] Due to the presence of nitroaromatic and brominated functional groups, it is prudent to handle it as a potential carcinogen.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[1]

  • Keep containers tightly sealed.[3]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • For solid spills, dampen with water to prevent dusting before sweeping.[3]

  • Carefully sweep up the material and place it into a suitable, labeled container for disposal.[4]

  • Avoid allowing the spilled material to enter drains or waterways.[3][4]

  • After cleanup, decontaminate the area and all equipment used.

Hazard and Regulatory Information

The following table summarizes key hazard and regulatory information for this compound. It is important to note that waste disposal regulations can vary significantly by location. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Parameter Information References
Molecular Formula C7H6BrNO2[1][2]
Appearance Yellow Powder[1]
Primary Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Potential carcinogen.[1][2]
Incompatible Materials Strong reducing agents, bases, and oxidizing materials.[1]
EPA Hazardous Waste As a halogenated nitroaromatic compound, it is likely to be classified as hazardous waste. The specific waste code may vary by jurisdiction. Halogenated organic compounds are regulated, and it is crucial to keep this waste stream separate from non-halogenated solvents.[5][6][7]
Disposal Method Must be disposed of through a licensed hazardous waste disposal company. Chemical incineration with an afterburner and scrubber is a recommended method for similar compounds.[8]

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound from the laboratory to its final disposition.

A 1. Waste Generation (Laboratory) B 2. Segregation & Labeling (Halogenated Organic Waste) A->B C 3. Temporary Storage (Satellite Accumulation Area) B->C D 4. EHS Collection Request C->D E 5. Pickup by EHS Personnel D->E F 6. Transport to Central Hazardous Waste Facility E->F G 7. Final Disposal (e.g., Incineration) F->G

Disposal workflow for this compound.

Core Disposal Protocol

The following step-by-step protocol outlines the procedure for preparing this compound waste for disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions.

  • Segregate this waste into a dedicated, compatible container. Do not mix with non-halogenated solvents or other incompatible waste streams to avoid increased disposal costs and potential chemical reactions.[7]

2. Container Selection and Labeling:

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Ensure the label includes the date accumulation started and the name of the generating researcher or lab.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Disposal:

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

5. Final Disposal:

  • Your EHS department will transport the waste to a licensed hazardous waste disposal facility.

  • The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[8]

Disclaimer: The information provided here is a general guide. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the safe handling and disposal of 3-Bromo-5-nitrotoluene in a laboratory setting. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize exposure risks and ensure a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a solid, yellow powder, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1] Due to its potential for irritation and toxicity upon contact or inhalation, the following PPE must be worn at all times.[1][2]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles conforming to EN166 or NIOSH standards are required to shield against dust particles and potential splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[4] Consult the manufacturer for specific chemical resistance data.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection RespiratorUse a NIOSH-approved respirator, particularly when handling the powder form or when dust generation is likely, to prevent inhalation.[2][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don all required PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh Proceed to handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose_ppe Dispose of contaminated gloves and other disposable PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash hands thoroughly cleanup_dispose_ppe->cleanup_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that a chemical fume hood is functioning correctly and that all necessary laboratory equipment and reagents are readily available. Don all required personal protective equipment as outlined in the table above.

  • Handling: Conduct all manipulations of this compound, including weighing and transferring the solid compound, within the certified chemical fume hood to minimize inhalation exposure.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of contaminated disposable PPE, such as gloves, in a designated hazardous waste container. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. As a halogenated nitroaromatic compound, specific disposal procedures must be followed.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated solid materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container designated for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[6][7]

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other protective equipment in a designated solid hazardous waste container.

Final Disposal:

All waste containing this compound must be disposed of as hazardous waste.[5] The recommended method for the final disposal of halogenated organic compounds is incineration by a licensed chemical waste disposal company.[8] It is imperative to adhere to all local, state, and national regulations regarding hazardous waste disposal.[2][5] Never dispose of this compound down the drain or in the regular trash.[2]

By strictly adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.